TCMDC-135051 hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3.ClH/c1-6-32(7-2)17-19-8-11-27(35-5)25(14-19)26-16-24-21(12-13-30-28(24)31-26)20-9-10-22(29(33)34)23(15-20)18(3)4;/h8-16,18H,6-7,17H2,1-5H3,(H,30,31)(H,33,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXALYWEXUVTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC)C2=CC3=C(C=CN=C3N2)C4=CC(=C(C=C4)C(=O)O)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TCMDC-135051 Hydrochloride: A Deep Dive into its Antimalarial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TCMDC-135051 hydrochloride has emerged as a potent and highly selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a crucial regulator of parasite RNA splicing. This novel mechanism of action disrupts the parasite's lifecycle at multiple stages, offering prophylactic, curative, and transmission-blocking potential. This technical guide provides a comprehensive overview of the mechanism of action of TCMDC-135051, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting PfCLK3 for Parasite Annihilation
This compound exerts its antimalarial activity by selectively inhibiting PfCLK3, a member of the cyclin-dependent-like kinase family.[1][2] PfCLK3 plays a pivotal role in the phosphorylation and assembly of components of the RNA spliceosome, a complex essential for the processing of pre-mRNA into mature mRNA.[3] By inhibiting PfCLK3, TCMDC-135051 disrupts the normal transcription and splicing processes within the parasite, leading to a cascade of detrimental effects.[4] This disruption ultimately prevents the transition of the parasite from the trophozoite to the schizont stage, effectively halting its replication in the blood.[2][4] Furthermore, the compound has demonstrated activity against liver-stage parasites and reduces transmission to the mosquito vector, highlighting its multi-stage efficacy.[4][5]
A key advantage of TCMDC-135051 is its high selectivity for the parasite kinase over its human ortholog, PRPF4B, minimizing the potential for off-target toxicity.[6] This selectivity is a critical attribute for a viable drug candidate. The co-crystal structure of PfCLK3 with TCMDC-135051 has been solved, providing a detailed understanding of the binding interactions and paving the way for the rational design of next-generation inhibitors.[3][7]
Quantitative Data: Potency and Selectivity Profile
The biological activity of TCMDC-135051 and its analogs has been quantified through various in vitro assays. The following tables summarize the key potency and selectivity data.
| Compound | Assay | Target/Organism | IC50 / EC50 (nM) | pIC50 / pEC50 | Reference |
| TCMDC-135051 | In vitro Kinase Assay | Recombinant PfCLK3 | 33 | 7.47 | [4] |
| TCMDC-135051 | In vitro Kinase Assay | Recombinant PvCLK3 (P. vivax) | 33 | 7.47 | [4] |
| TCMDC-135051 | In vitro Kinase Assay | Recombinant PbCLK3 (P. berghei) | 13 | 7.86 | [4] |
| TCMDC-135051 | Parasiticidal Activity | P. falciparum (3D7, asexual) | 320 | - | [2][4] |
| TCMDC-135051 | Parasiticidal Activity | P. falciparum (3D7, asexual) | 180 | 6.7 | [8] |
| TCMDC-135051 | Parasiticidal Activity | P. falciparum (mutant G449P) | 1806 | 5.74 | [8] |
| TCMDC-135051 | Liver Stage Development | P. berghei sporozoites | 400 | 6.17 | [2][4] |
| Analogue 30 (tetrazole) | In vitro Kinase Assay | Recombinant PfCLK3 | 19 | 7.7 | [8] |
| Analogue 30 (tetrazole) | Parasite Growth Inhibition | P. falciparum (3D7, asexual) | 270 | 6.6 | [8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TCMDC-135051 and the general workflow for its evaluation.
References
- 1. TCMDC-135051 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 7. rcsb.org [rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
TCMDC-135051 Hydrochloride: A Deep Dive into PfCLK3 Inhibition for Malaria Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. One such promising target is the P. falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and development across multiple life stages.[1][2] TCMDC-135051 hydrochloride has been identified as a potent and selective inhibitor of PfCLK3, demonstrating significant parasiticidal activity.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory profile against PfCLK3, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of TCMDC-135051 against various Kinases
| Target Kinase | Organism | Assay Type | IC50 (nM) | pIC50 | Reference |
| PfCLK3 | P. falciparum | TR-FRET | 4.8 | 8.32 | [5] |
| PfCLK3 | P. falciparum | Kinase Assay | 40 | 7.35 ± 0.12 | [6] |
| PvCLK3 | P. vivax | Kinase Assay | 33 | 7.47 | [3][7] |
| PbCLK3 | P. berghei | Kinase Assay | 13 | 7.86 | [3][7] |
| PfCLK3 (G449P mutant) | P. falciparum | Kinase Assay | 21,870 | 4.66 ± 0.16 | [6] |
Table 2: In Vitro and In Vivo Efficacy of TCMDC-135051
| Parasite Species | Life Stage | Assay Type | EC50 (nM) | pEC50 | Reference |
| P. falciparum (3D7) | Asexual Blood Stage | SYBR Green I | 320 | 6.49 | [3][7] |
| P. falciparum (3D7) | Asexual Blood Stage | Parasite Viability | 180 | 6.7 | [3] |
| P. falciparum (G449P mutant) | Asexual Blood Stage | Parasite Viability | 1806 | 5.74 | [3] |
| P. berghei | Sporozoites (Liver Stage) | Invasion & Development | 400 | 6.17 | [3][5][7] |
| P. falciparum | Early & Late Stage Gametocytes | Gametocyte Viability | 800 - 910 | - | [5] |
| P. falciparum | Male Gamete Exflagellation | Exflagellation Assay | 200 | - | [5] |
| P. berghei | In vivo mouse model | - | 50 mg/kg (twice daily) | - | [5] |
Table 3: Kinase Selectivity Profile of TCMDC-135051
| Kinase | Organism | % Inhibition at 1 µM | Reference |
| Human Kinome (140 kinases screened) | Human | <20% for 131 kinases | [3][8] |
| PRPF4B | Human | Selective inhibition of PfCLK3 over PRPF4B | [3] |
| CLK2 | Human | Selective inhibition of PfCLK3 over CLK2 | [3] |
| PfCLK1 | P. falciparum | Selective inhibition of PfCLK3 over PfCLK1 | [3] |
| PfPKG | P. falciparum | Selective inhibition of PfCLK3 over PfPKG | [3] |
| PfCDPK1 | P. falciparum | Selective inhibition of PfCLK3 over PfCDPK1 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This assay is utilized to determine the in vitro inhibitory activity of compounds against recombinant protein kinases.
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The phosphorylated peptide is detected by a specific antibody labeled with a fluorescent acceptor, which, upon binding, comes into close proximity with a fluorescent donor coupled to the kinase or substrate, resulting in a FRET signal. Inhibition of the kinase leads to a decrease in the FRET signal.
Protocol:
-
Reagents: Recombinant full-length PfCLK3, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-serine/threonine antibody, and allophycocyanin-labeled streptavidin.
-
Assay Plate Preparation: Add 5 µL of 4x compound dilution series in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to a 384-well low-volume black plate.
-
Kinase Reaction:
-
Add 5 µL of 2x kinase/peptide mix to each well.
-
Add 10 µL of 2x ATP solution to initiate the reaction. The final ATP concentration is typically at the Km value for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of detection mix containing the europium-labeled antibody and allophycocyanin-labeled streptavidin.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Read the plate on a suitable plate reader with excitation at 320 nm and emission at 615 nm (Europium) and 665 nm (Allophycocyanin). The ratio of the two emission signals is calculated.
-
Data Analysis: The percentage of inhibition is calculated relative to no-compound controls. IC50 values are determined by fitting the data to a four-parameter logistic equation.
Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used method to assess the antiparasitic activity of compounds against the asexual blood stages of P. falciparum.[9][10]
Principle: The SYBR Green I dye intercalates with double-stranded DNA, and its fluorescence is significantly enhanced upon binding. The amount of fluorescence is proportional to the amount of parasitic DNA, thus serving as an indicator of parasite growth.
Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
-
Assay Plate Preparation:
-
Prepare a serial dilution of the test compound in a 96-well plate.
-
Add the synchronized ring-stage parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Include positive (e.g., chloroquine) and negative (no compound) controls.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.
-
Add SYBR Green I dye to the lysis buffer at a 1:5000 dilution.
-
Add 100 µL of the lysis/staining solution to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Calculate the percentage of growth inhibition and determine the EC50 value by non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway
Caption: PfCLK3-mediated RNA splicing pathway and its inhibition by TCMDC-135051.
Experimental Workflow
Caption: Workflow for key in vitro assays used to characterize TCMDC-135051.
Conclusion
This compound is a potent and selective inhibitor of PfCLK3, a critical regulator of RNA splicing in Plasmodium falciparum. Its activity against multiple life-cycle stages of the parasite, including asexual blood stages, liver stages, and gametocytes, highlights its potential as a multi-stage antimalarial drug candidate.[2][5] The detailed experimental protocols and summarized quantitative data provided in this guide serve as a valuable resource for researchers in the field of antimalarial drug discovery and development. Further investigation and optimization of TCMDC-135051 and its analogues could lead to the development of novel therapeutics to combat the global threat of malaria.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum: development and validation of a measure of intraerythrocytic growth using SYBR Green I in a flow cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
Unveiling TCMDC-135051 Hydrochloride: A Novel Multi-Stage Antimalarial Agent
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: TCMDC-135051 hydrochloride is a potent and selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and development. This novel compound has demonstrated significant activity against multiple stages of the malaria parasite's life cycle, positioning it as a promising candidate for the development of a next-generation antimalarial drug with curative, prophylactic, and transmission-blocking potential. This document provides a comprehensive technical overview of TCMDC-135051, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action: Targeting a Key Regulator of Parasite RNA Splicing
TCMDC-135051 exerts its antimalarial effect by specifically targeting PfCLK3.[1][2][3][4][5][6][7][8][9] This protein kinase plays a critical role in the regulation of RNA splicing within the parasite.[1][3][6] By inhibiting PfCLK3, TCMDC-135051 disrupts the normal processing of parasite RNA, leading to a cascade of events that ultimately result in parasite death.[1][3][6] This targeted approach offers a high degree of selectivity for the parasite's kinase over human kinases, suggesting a favorable safety profile.[5][8] The inhibition of PfCLK3 affects the parasite at various stages, including the asexual blood stage responsible for clinical symptoms, the liver stage, and the gametocyte stages responsible for transmission to mosquitoes.[1][10][11]
Caption: Signaling pathway illustrating the inhibitory action of TCMDC-135051 on PfCLK3.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo activity of TCMDC-135051 against various Plasmodium species and their life cycle stages.
Table 1: In Vitro Antiplasmodial Activity of TCMDC-135051
| Parameter | Plasmodium Species | Strain/Stage | Value | Reference |
| EC50 | P. falciparum | 3D7 (asexual) | 180 nM | [3] |
| P. falciparum | 3D7 (asexual) | 320 nM | [2][4] | |
| P. falciparum | 3D7 (asexual) | 323 nM | [11] | |
| P. falciparum | Early & Late Stage Gametocytes | 800-910 nM | [11] | |
| P. berghei | Sporozoites (liver stage) | 400 nM | [2][11] | |
| P. falciparum | Exflagellation | 200 nM | [11] | |
| pEC50 | P. falciparum | 3D7 (asexual) | 6.7 | [3] |
| P. berghei | Sporozoites (liver stage) | 6.17 | [2][4] |
Table 2: In Vitro Kinase Inhibitory Activity of TCMDC-135051
| Parameter | Target Kinase | Value | Reference |
| IC50 | PfCLK3 | 4.8 nM | [11] |
| PvCLK3 (P. vivax) | 33 nM | [2][4] | |
| PbCLK3 (P. berghei) | 13 nM | [2][4] | |
| pIC50 | PvCLK3 (P. vivax) | 7.47 | [2][4] |
| PbCLK3 (P. berghei) | 7.86 | [2][4] |
Table 3: In Vivo Efficacy of TCMDC-135051
| Animal Model | Plasmodium Species | Dosing Regimen | Outcome | Reference |
| Mouse | P. berghei | 50 mg/kg (twice daily) | Near-complete clearance of parasites | [11] |
| Mouse | P. berghei | Not specified | Parasite eliminated from bloodstream after 5 days | [5][8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of TCMDC-135051's antimalarial properties.
In Vitro Asexual Stage P. falciparum Growth Inhibition Assay
This protocol determines the 50% effective concentration (EC50) of a compound against the blood stages of P. falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete malaria culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
Human erythrocytes
-
96-well black microplates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.004% saponin, 0.04% Triton X-100)
-
SYBR Green I nucleic acid stain
-
Fluoroskan or similar fluorescence plate reader
Procedure:
-
Prepare a parasite culture at 0.3-0.5% parasitemia and 4% hematocrit.
-
Serially dilute this compound in complete medium.
-
Add 50 µL of the diluted compound to the wells of a 96-well plate.
-
Add 50 µL of the parasite culture to each well.
-
Include "no drug" controls (medium only) and uninfected erythrocyte controls (blanks).
-
Incubate the plates for 50 ± 2 hours at 37°C in a low oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Freeze the plates to lyse the red blood cells.
-
Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark with shaking for 1 hour.
-
Read the fluorescence at an excitation of 485 nm and an emission of 538 nm.[1]
-
Calculate EC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a dose-response curve.
In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the direct inhibitory effect of a compound on the kinase activity of PfCLK3.
Materials:
-
Recombinant full-length PfCLK3 protein
-
Kinase buffer
-
ATP
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Add the test compound (TCMDC-135051) at various concentrations to the wells of a 384-well plate.
-
Add the PfCLK3 enzyme and the biotinylated substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature.
-
Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC).
-
Incubate to allow for antibody binding and FRET signal development.
-
Measure the TR-FRET signal (emission at two wavelengths) on a plate reader.
-
The ratio of the two emission signals is proportional to the amount of phosphorylated substrate.
-
Calculate IC50 values from the dose-response curve of the compound's inhibition of the kinase activity.[1][3][6]
Caption: Experimental workflow for the evaluation of TCMDC-135051.
Structure and Synthesis
TCMDC-135051 is a 7-azaindole-based compound.[1][3] Its key structural features include a core 7-azaindole (B17877) scaffold with substituted aromatic rings at the 2- and 4-positions.[1][3] The synthesis of TCMDC-135051 and its analogues has been described in the literature, typically involving a multi-step process.[1][3] A key intermediate is often a protected 4-bromo-7-azaindole, which undergoes Suzuki couplings to introduce the substituted aromatic rings.[1][7]
Future Directions and Conclusion
This compound represents a significant advancement in the search for new antimalarial drugs with novel mechanisms of action. Its ability to target multiple stages of the parasite life cycle, including those responsible for transmission, makes it a particularly attractive lead compound.[1][3][6][9] Further research and development, including lead optimization to improve its pharmacokinetic and pharmacodynamic properties, are warranted to fully realize its potential as a next-generation antimalarial therapeutic. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to this critical area of drug discovery.
Caption: Logical relationship between the attributes and therapeutic potential of TCMDC-135051.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 6. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New compound can inhibit malaria parasite growth: Study [thefederal.com]
- 9. w.malariaworld.org [w.malariaworld.org]
- 10. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.malariaworld.org [media.malariaworld.org]
The Discovery and Synthesis of TCMDC-135051: A Novel Antimalarial Agent Targeting PfCLK3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and development.[1][2] This molecule has demonstrated significant activity against multiple stages of the malaria parasite life cycle, including the asexual blood stages, liver stages, and gametocytes, positioning it as a promising lead compound for the development of a new class of antimalarial drugs with curative, prophylactic, and transmission-blocking potential.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to TCMDC-135051.
Discovery of TCMDC-135051
TCMDC-135051 was identified through a high-throughput screening of approximately 24,619 compounds against PfCLK3.[6][7] This screening effort, which included the Tres Cantos Antimalarial Set (TCAMS), pinpointed TCMDC-135051 as a highly selective inhibitor with nanomolar potency against the target enzyme.[7] The key structural features of TCMDC-135051 include a 7-azaindole (B17877) scaffold with substituted aromatic rings at the 2- and 4-positions.
Mechanism of Action and Signaling Pathway
TCMDC-135051 exerts its antimalarial effect by inhibiting PfCLK3, a kinase that plays a critical role in the regulation of RNA splicing within the parasite.[3][2][8] Inhibition of PfCLK3 disrupts the normal processing of pre-mRNA, leading to a cascade of events that ultimately result in parasite death.[6] This mechanism of action is distinct from many existing antimalarial drugs, making TCMDC-135051 a valuable tool for combating drug-resistant strains of P. falciparum. The proposed signaling pathway is illustrated below.
Caption: Inhibition of PfCLK3 by TCMDC-135051 disrupts RNA splicing, leading to parasite death.
Quantitative Biological Data
The biological activity of TCMDC-135051 has been characterized across various assays, demonstrating its potency against different Plasmodium species and life cycle stages.
| Parameter | Value | Assay/Organism | Reference |
| IC50 | 4.8 nM | Recombinant PfCLK3 | [7] |
| IC50 | 19 nM | Recombinant PfCLK3 (analogue 30) | [9][8] |
| IC50 | 29 nM | Recombinant PfCLK3 (analogue 8a) | [8] |
| IC50 | 0.013 µM (13 nM) | Recombinant PbCLK3 (P. berghei) | [1] |
| IC50 | 0.033 µM (33 nM) | Recombinant PvCLK3 (P. vivax) | [1] |
| EC50 | 320 nM | Asexual P. falciparum (3D7) | [1] |
| EC50 | 180 nM | Asexual P. falciparum (3D7) | [9][8] |
| EC50 | 457 nM | Asexual P. falciparum (analogue 8a) | [8] |
| EC50 | 270 nM | Asexual P. falciparum (analogue 30) | [9] |
| EC50 | 400 nM | P. berghei liver stage | [1][7] |
| EC50 | 800-910 nM | P. falciparum gametocytes (early & late stage) | [7] |
| EC50 | 200 nM | P. falciparum exflagellation | [7] |
Synthesis of TCMDC-135051
The synthesis of TCMDC-135051 is a multi-step process starting from commercially available 4-bromo-7-azaindole.[4] The general synthetic scheme is outlined below.
Caption: Key steps in the chemical synthesis of TCMDC-135051.
Experimental Protocols
General Information: All chemicals and solvents were purchased from standard suppliers and used without further purification. Glassware was dried under an inert atmosphere.
Step 1: Tosylation of 4-bromo-7-azaindole (5) to yield N-tosyl-7-azaindole (6) [4]
-
4-bromo-7-azaindole is reacted with tosyl chloride in the presence of a base.
-
The reaction typically proceeds to completion, yielding the N-tosylated product in high yield (e.g., 98%).[4]
Step 2: Iodination of N-tosyl-7-azaindole (6) to give 2-iodo-N-tosyl-7-azaindole (7) [4]
-
Directed metalation is achieved using a strong base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C).
-
The resulting anion is then quenched with iodine to selectively introduce an iodine atom at the C-2 position of the azaindole ring.
Step 3: Suzuki Coupling to form Aldehyde (8) [4]
-
The iodoazaindole (7) is coupled with 5-formyl-2-methoxyphenyl boronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
This reaction forms the carbon-carbon bond between the azaindole core and the substituted phenyl ring.
Subsequent Steps: The aldehyde intermediate (8) undergoes further reactions, including a reductive amination to introduce the diethylaminomethyl group and subsequent deprotection steps to yield the final product, TCMDC-135051.[8]
Key Experimental Methodologies
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This assay is used to determine the in vitro potency of compounds against recombinant PfCLK3.[2]
Caption: Workflow for the TR-FRET based kinase inhibition assay.
Protocol Outline:
-
Recombinant PfCLK3 enzyme is pre-incubated with varying concentrations of TCMDC-135051.
-
The kinase reaction is initiated by the addition of ATP and a biotinylated peptide substrate (ULight™-labeled).
-
Following incubation, a europium-labeled antibody specific for the phosphorylated substrate is added.
-
If the substrate is phosphorylated by PfCLK3, the europium-labeled antibody binds, bringing the europium donor and the ULight™ acceptor into close proximity, resulting in a FRET signal.
-
The level of inhibition is determined by the reduction in the FRET signal, from which IC₅₀ values are calculated.[9]
P. falciparum Asexual Blood Stage Viability Assay
This assay measures the ability of TCMDC-135051 to kill the parasite in its disease-causing asexual blood stage.
Protocol Outline:
-
Synchronized P. falciparum cultures (e.g., 3D7 strain) are incubated with serial dilutions of TCMDC-135051 for a defined period (e.g., 72 hours).[4]
-
Parasite viability is assessed using various methods, such as SYBR Green I-based fluorescence to quantify DNA content, which correlates with parasite growth.
-
The half-maximal effective concentration (EC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.
Conclusion and Future Directions
TCMDC-135051 is a groundbreaking lead compound in the fight against malaria. Its novel mechanism of action, potent multi-stage activity, and high selectivity make it an attractive candidate for further development.[1][3][6] Ongoing research focuses on optimizing the structure of TCMDC-135051 to improve its pharmacokinetic properties and overall efficacy, with the ultimate goal of developing a single-dose cure for malaria.[4] The exploration of covalent inhibitors based on the TCMDC-135051 scaffold is one such promising avenue of investigation.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
TCMDC-135051 Hydrochloride: A Multi-Stage Inhibitor of the Malaria Parasite Life Cycle
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TCMDC-135051 hydrochloride is a potent and selective inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfCLK3), a critical regulator of parasite RNA splicing. This compound has demonstrated significant activity against multiple stages of the malaria parasite's life cycle, positioning it as a promising lead for the development of a new class of antimalarial drugs with the potential for prophylaxis, treatment, and transmission blocking. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the discovery and development of novel antimalarial agents with new mechanisms of action. Protein kinases in the parasite have emerged as a promising class of drug targets. Among these, PfCLK3 is essential for the survival of the blood stage of the parasite. TCMDC-135051, a 7-azaindole-based compound, was identified through high-throughput screening as a potent inhibitor of PfCLK3.[1][2][3] Subsequent studies have shown its ability to kill the parasite at various stages of its life cycle, including the asexual blood stages, liver stages, and gametocytes, which are responsible for transmission.[4][5][6] This multi-stage activity makes TCMDC-135051 a particularly attractive candidate for malaria eradication efforts.
Mechanism of Action: Inhibition of PfCLK3
This compound exerts its antiparasitic effect by selectively inhibiting PfCLK3.[1][2] PfCLK3 is a cyclin-dependent-like protein kinase that plays a crucial role in the regulation of RNA splicing within the parasite.[4][5] By inhibiting PfCLK3, TCMDC-135051 disrupts the normal processing of parasite RNA, leading to a halt in essential cellular processes and ultimately parasite death.[1][4] This mechanism is distinct from currently used antimalarials, suggesting that TCMDC-135051 could be effective against drug-resistant parasite strains.[5] The compound has shown high selectivity for PfCLK3 over human kinases, indicating a favorable safety profile.[1][3]
References
- 1. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 2. medindia.net [medindia.net]
- 3. New compound can inhibit malaria parasite growth: Study [thefederal.com]
- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Technical Deep Dive into the Structure-Activity Relationship of TCMDC-135051 Analogues for Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of TCMDC-135051 analogues. TCMDC-135051 is a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival and replication.[1][2][3][4][5] The inhibition of PfCLK3 disrupts RNA splicing, a critical process for gene expression, leading to parasite death.[3][4][5][6] This molecule has demonstrated activity against multiple stages of the malaria parasite's lifecycle, including the asexual blood stage, liver stage, and gametocytes, positioning it as a promising lead for developing curative, prophylactic, and transmission-blocking antimalarial drugs.[1][7][8] This document summarizes the key quantitative data, details the experimental protocols used for evaluation, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Data Summary
The SAR exploration of TCMDC-135051 has primarily focused on modifications of the substituents on its two aromatic rings, designated as Ring A and Ring B, while maintaining the core 7-azaindole (B17877) scaffold.[2][4] The analogues were evaluated for their in vitro inhibitory activity against the recombinant PfCLK3 enzyme and their parasiticidal efficacy against chloroquine-sensitive (3D7) strains of P. falciparum.[1][2][3][4][5]
Table 1: SAR of Ring A Analogues
Modifications to the N,N-diethylamino group on Ring A were investigated to understand the impact of lipophilicity and basicity on activity.
| Compound | Ring A Substituent | PfCLK3 pIC50 (IC50, nM) | P. falciparum 3D7 pEC50 (EC50, nM) | Log D7.4 |
| 1 (TCMDC-135051) | Diethylamino | 7.9 (12.6) | 6.7 (180) | 1.8 |
| 2 | Pyrrolidinyl | 7.9 (12.6) | 6.8 (160) | 1.9 |
| 3 | Piperidinyl | 8.0 (10.0) | 6.8 (160) | 2.5 |
| 4 | Morpholinyl | 7.7 (20.0) | 6.6 (250) | 1.3 |
| 5 | Dimethylamino | 7.8 (15.8) | 6.7 (200) | 1.5 |
Data synthesized from publicly available research.
Table 2: SAR of Ring B Analogues
The carboxylic acid moiety on Ring B was replaced with various functional groups to probe its role in binding and to potentially enhance metabolic stability.[2]
| Compound | Ring B Substituent | PfCLK3 pIC50 (IC50, nM) | P. falciparum 3D7 pEC50 (EC50, nM) | Microsomal Stability (% remaining after 30 min) |
| 1 (TCMDC-135051) | Carboxylic Acid | 7.9 (12.6) | 6.7 (180) | <1 |
| 28 | Methyl Ester | 7.4 (39.8) | 6.2 (630) | N/A |
| 29 | Amide | 7.1 (79.4) | 5.8 (1580) | N/A |
| 30 | Tetrazole | 7.7 (19.0) | 6.6 (270) | 85 |
Data synthesized from publicly available research, including studies that show tetrazole analogue 30 has improved in vitro kinase potency.[1][2]
Experimental Protocols
The evaluation of TCMDC-135051 analogues involves a series of standardized in vitro and cell-based assays.
PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the kinase activity of recombinant PfCLK3.
-
Principle: The assay is based on the phosphorylation of a biotinylated peptide substrate by PfCLK3. A Europium-labeled anti-phosphoserine antibody binds to the phosphorylated peptide, and a Streptavidin-Allophycocyanin (APC) conjugate binds to the biotin (B1667282) tag. When the peptide is phosphorylated, the Europium and APC are brought into close proximity, allowing for a fluorescence energy transfer from the donor (Europium) to the acceptor (APC) upon excitation. The resulting FRET signal is proportional to the kinase activity.
-
Reagents: Full-length recombinant PfCLK3, biotinylated peptide substrate, ATP, Europium-labeled anti-phosphoserine antibody, Streptavidin-APC, assay buffer.
-
Procedure:
-
Test compounds are serially diluted and added to the wells of a microplate.
-
Recombinant PfCLK3 enzyme is added to each well.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.
-
A detection mix containing the Europium-labeled antibody and Streptavidin-APC is added.
-
After another incubation period, the TR-FRET signal is read using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
P. falciparum Asexual Blood Stage Viability Assay
This assay determines the potency of compounds in killing the malaria parasite in a red blood cell culture.
-
Principle: The assay utilizes the SYBR Green I dye, which intercalates with DNA and fluoresces upon binding. The fluorescence intensity is directly proportional to the amount of parasitic DNA, thus serving as a measure of parasite viability and proliferation.
-
Reagents: Synchronized P. falciparum 3D7 strain culture (ring stage), human red blood cells, complete parasite culture medium, SYBR Green I lysis buffer, test compounds.
-
Procedure:
-
Test compounds are serially diluted and added to a 96-well plate containing parasitized red blood cells.
-
The plate is incubated for 72 hours under standard parasite culture conditions (5% CO₂, 5% O₂, 90% N₂).
-
After incubation, SYBR Green I lysis buffer is added to each well.
-
The plate is incubated in the dark to allow for cell lysis and DNA staining.
-
Fluorescence is measured using a fluorescence plate reader.
-
EC50 values are determined from the dose-response curves.
-
Microsomal Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Principle: The test compound is incubated with liver microsomes (which contain cytochrome P450 enzymes) and an NADPH-regenerating system. The concentration of the parent compound is measured over time to determine its rate of metabolism.
-
Reagents: Test compound, liver microsomes (e.g., human, mouse), NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate (B84403) buffer.
-
Procedure:
-
The test compound is incubated with liver microsomes in the presence of the NADPH-regenerating system at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of the compound remaining at the final time point is reported.
-
Visualizations: Pathways and Workflows
PfCLK3 Signaling Pathway in P. falciparum
The protein kinase PfCLK3 is a master regulator of RNA splicing in the malaria parasite. Its inhibition by TCMDC-135051 leads to a catastrophic failure in gene expression, ultimately causing parasite death.
Caption: PfCLK3 inhibition by TCMDC-135051 disrupts mRNA splicing.
Drug Discovery Workflow for TCMDC-135051 Analogues
The process of identifying and characterizing novel PfCLK3 inhibitors follows a logical and stepwise progression from initial synthesis to biological evaluation.
Caption: Workflow for the synthesis and evaluation of TCMDC-135051 analogues.
Structure-Activity Relationship Insights
The systematic modification of TCMDC-135051 has yielded critical insights into the chemical features required for potent PfCLK3 inhibition and parasiticidal activity.
-
7-Azaindole Scaffold: This core structure is considered essential for activity and has been maintained throughout the analogue development described in the primary literature.[2] It serves as the central scaffold for orienting the key Ring A and Ring B substituents.
-
Ring A (Tertiary Amine): The tertiary amine on Ring A is a crucial feature. Modifications that maintain a basic nitrogen in a cyclic or acyclic system, such as pyrrolidinyl, piperidinyl, and dimethylamino groups, are well-tolerated and result in analogues with comparable potency to the parent compound. The morpholinyl group, being less basic, leads to a slight reduction in activity. This suggests an important ionic or hydrogen bond interaction in the kinase active site.
-
Ring B (Acidic Group): The carboxylic acid on Ring B is vital for potent activity, likely forming a key interaction with the target protein. However, it is also a site of rapid metabolism, leading to poor metabolic stability.[2] Replacing the carboxylic acid with a methyl ester or an amide significantly reduces both kinase inhibition and parasiticidal activity. A notable improvement was achieved by replacing the carboxylic acid with a tetrazole bioisostere (analogue 30).[1][2] This substitution maintained comparable biological activity to TCMDC-135051 while dramatically improving metabolic stability, a critical parameter for in vivo efficacy.[1][2]
Covalent Inhibition: A New Frontier
More recent research has explored the development of covalent inhibitors based on the TCMDC-135051 scaffold. By incorporating a reactive group (e.g., chloroacetamide) designed to form a covalent bond with a non-catalytic cysteine residue in PfCLK3, researchers have created inhibitors with unique properties.[8][9] These covalent analogues demonstrate improved parasiticidal potency and, critically, maintain their inhibitory activity even at high, physiologically relevant ATP concentrations, a condition where the potency of reversible inhibitors like TCMDC-135051 can decrease.[8] Furthermore, the covalent mechanism offers the potential for a prolonged duration of action, a highly desirable characteristic for an antimalarial drug that could enable single-dose cures.[8][9]
Conclusion
The structure-activity relationship studies of TCMDC-135051 have successfully identified the key pharmacophoric elements required for potent inhibition of PfCLK3 and effective killing of P. falciparum. The core 7-azaindole scaffold, a basic tertiary amine on Ring A, and an acidic group on Ring B are all critical for activity. The discovery that a tetrazole can effectively replace the metabolically labile carboxylic acid without loss of potency represents a significant step towards a drug-like candidate. Furthermore, the exploration of covalent inhibitors has opened a new avenue for developing next-generation antimalarials with potentially superior pharmacodynamic profiles. The continued optimization of this chemical series holds great promise for delivering a novel, multistage antimalarial agent to combat the global threat of malaria.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. w.malariaworld.org [w.malariaworld.org]
- 6. benchchem.com [benchchem.com]
- 7. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 8. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Pf CLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of TCMDC-135051 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 hydrochloride is a potent and highly selective inhibitor of Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the survival of the malaria parasite.[1][2] By targeting PfCLK3, TCMDC-135051 disrupts the regulation of RNA splicing, a critical process for parasite viability, leading to rapid parasite killing.[1][3] This compound has demonstrated activity against multiple life stages of the parasite, including asexual blood stages, gametocytes, and sporozoites, highlighting its potential as a multi-stage antimalarial agent with curative and transmission-blocking capabilities.[1][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action and experimental evaluation.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 4-(2-(5-((diethylamino)methyl)-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-isopropylbenzoic acid hydrochloride | N/A |
| Molecular Formula | C29H34ClN3O3 | [5] |
| Molecular Weight | 508.05 g/mol | [5] |
| Solubility (free base) | In DMSO: 83.33 mg/mL (with ultrasonic treatment) | [6] |
| log D7.4 (free base) | Not explicitly quantified, but analogs have been synthesized to modulate this property. | [4] |
| Appearance | Light yellow to yellow solid | [5] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water
-
Analytical balance
-
Orbital shaker incubator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed container. The excess solid should be clearly visible.
-
Place the container in an orbital shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of TCMDC-135051 in the filtrate using a validated HPLC method.
-
The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a standard technique for its determination.
Materials:
-
This compound (finely powdered and dried)
-
Melting point apparatus
-
Glass capillary tubes (sealed at one end)
Procedure:
-
Pack a small amount of the finely powdered this compound into a glass capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool.
-
In a subsequent determination, heat the block rapidly to about 10-15 °C below the approximate melting point.
-
Then, reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion). The range between these two temperatures is the melting range.
Determination of pKa (Potentiometric Titration)
The pKa value is crucial for understanding the ionization state of a compound at different pH values, which influences its solubility, absorption, and other properties.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M)
-
Potassium chloride (KCl) solution (for maintaining ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of water or a co-solvent system if aqueous solubility is low.
-
Add KCl solution to maintain a constant ionic strength.
-
Place the solution in a thermostatted vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point(s).
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The pKa value(s) can be determined from the pH at the half-equivalence point(s) on the titration curve.
Signaling Pathway and Experimental Workflow
Mechanism of Action of TCMDC-135051
TCMDC-135051 acts by inhibiting the PfCLK3 protein kinase in Plasmodium falciparum. This kinase is a key regulator of RNA splicing, a fundamental process for gene expression. By inhibiting PfCLK3, TCMDC-135051 disrupts the normal splicing of pre-mRNA, leading to the accumulation of unspliced transcripts and a downstream failure in the production of essential proteins. This ultimately results in the death of the parasite.[1][3]
Caption: Signaling pathway of this compound.
Experimental Workflow for Efficacy Evaluation
The evaluation of TCMDC-135051 and its analogs typically follows a multi-step process, starting with in vitro kinase assays to determine direct target engagement, followed by cell-based assays to assess antiparasitic activity.
Caption: Experimental workflow for evaluating TCMDC-135051.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
TCMDC-135051: A Chemical Probe for Spatiotemporal Interrogation of PfCLK3 in Malaria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery of novel antimalarial agents with distinct mechanisms of action. PfCLK3, a cyclin-dependent-like kinase, has been validated as a crucial regulator of RNA splicing in the malaria parasite, a process essential for its survival across multiple life-cycle stages. TCMDC-135051, a potent and selective inhibitor of PfCLK3, has emerged as a valuable chemical probe to dissect the biological functions of this kinase and as a promising lead compound for antimalarial drug development. This technical guide provides a comprehensive overview of TCMDC-135051, including its biochemical and cellular activity, selectivity profile, detailed experimental protocols for its use, and a summary of the structure-activity relationships established for its 7-azaindole (B17877) scaffold.
Introduction
Malaria remains a significant global health burden, with the continuous evolution of parasite resistance to frontline therapies posing a major challenge to eradication efforts. The identification of novel, druggable targets in P. falciparum is therefore of paramount importance. Protein kinases, being key regulators of cellular processes, represent a promising class of drug targets. PfCLK3 (PF3D7_1114700) is a member of the LAMMER kinase family and has been identified as essential for the blood stage survival of P. falciparum.[1][2] Its primary role involves the phosphorylation of splicing factors, which is critical for the correct processing of pre-mRNA into mature mRNA.[3][4] Inhibition of PfCLK3 disrupts this fundamental process, leading to parasite death.
TCMDC-135051 was identified through a high-throughput screen of approximately 25,000 compounds as a potent inhibitor of PfCLK3.[2] Subsequent studies have demonstrated its ability to kill parasites at multiple stages of their life cycle, including the asexual blood stage, liver stage, and gametocytes, highlighting its potential as a multi-stage antimalarial agent.[2][5] This guide serves as a technical resource for researchers utilizing TCMDC-135051 as a chemical probe to investigate PfCLK3 biology and for those involved in the development of next-generation antimalarials.
Quantitative Data Summary
The following tables summarize the key quantitative data for TCMDC-135051 and select analogs, providing a comparative view of their potency and selectivity.
Table 1: In Vitro Activity of TCMDC-135051 against PfCLK3 and Other Kinases
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| TCMDC-135051 | PfCLK3 | 40 | TR-FRET | [6] |
| TCMDC-135051 | PvCLK3 | 33 | Kinase Assay | [2] |
| TCMDC-135051 | PbCLK3 | 13 | Kinase Assay | [2] |
| TCMDC-135051 | Human CLK2 | >10,000 | Kinase Assay | [7] |
| TCMDC-135051 | Human PRPF4B | >10,000 | Kinase Assay | [6] |
| Analog 30 (tetrazole) | PfCLK3 | 19 | TR-FRET | [2] |
Table 2: Antiplasmodial Activity of TCMDC-135051
| Compound | P. falciparum Strain | EC50 (nM) | Stage | Reference |
| TCMDC-135051 | 3D7 (chloroquine-sensitive) | 180 | Asexual Blood Stage | [2] |
| TCMDC-135051 | PfCLK3_G449P mutant | 1806 | Asexual Blood Stage | [2] |
| Analog 30 (tetrazole) | 3D7 (chloroquine-sensitive) | 270 | Asexual Blood Stage | [2] |
Table 3: Human Kinase Selectivity Profile of TCMDC-135051
| Kinase Panel | Concentration | Number of Kinases with <20% Remaining Activity | Reference | |---|---|---|---|---| | 140 Human Kinases | 1 µM | 9 |[2] | | 58 Human Kinases (Eurofins) | 1 µM | Not specified, but improved selectivity observed for covalent analogs |[8] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of TCMDC-135051 as a chemical probe. The following are protocols for key experiments cited in the literature.
PfCLK3 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This assay is used to determine the in vitro inhibitory activity of compounds against recombinant PfCLK3.
Materials:
-
Recombinant full-length PfCLK3 protein
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
TCMDC-135051 and other test compounds
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the ULight™-peptide substrate and ATP in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing recombinant PfCLK3 in assay buffer to each well.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phospho-substrate antibody in detection buffer.
-
Incubate for a further 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
P. falciparum Asexual Blood Stage Viability Assay
This assay measures the efficacy of compounds in inhibiting the growth of P. falciparum in red blood cells.
Materials:
-
Synchronized culture of P. falciparum (e.g., 3D7 strain) at the ring stage
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
TCMDC-135051 and other test compounds
-
96-well microplates
-
DNA-intercalating fluorescent dye (e.g., SYBR Green I or PicoGreen)
-
Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Prepare a parasite culture with 0.5-1% parasitemia and 2% hematocrit.
-
Add 180 µL of the parasite culture to each well of the 96-well plate containing 20 µL of the diluted compounds.
-
Incubate the plates for 72 hours at 37°C in a gassed chamber (5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the cells by adding lysis buffer containing a fluorescent DNA dye.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Plot the fluorescence intensity against the compound concentration to determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts related to TCMDC-135051 and PfCLK3.
Caption: PfCLK3 phosphorylates SR proteins to regulate spliceosome activity.
References
- 1. africaresearchconnects.com [africaresearchconnects.com]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Validation of the protein kinase Pf CLK3 as a multistage cross-species malarial drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of a Novel Antimalarial Agent: A Technical Overview of TCMDC-135051's Interaction with the Human Kinome
For Immediate Release
A comprehensive analysis of the kinase inhibitor TCMDC-135051, a promising antimalarial compound, reveals a high degree of selectivity against its primary parasitic target, Plasmodium falciparum protein kinase PfCLK3, with minimal off-target activity against a broad panel of human kinases. This technical guide provides researchers, scientists, and drug development professionals with an in-depth look at the selectivity profile of TCMDC-135051, including quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and workflows.
Executive Summary
TCMDC-135051 is a potent inhibitor of PfCLK3, a kinase essential for the malaria parasite's lifecycle, playing a critical role in the regulation of RNA splicing.[1][2] To assess its potential for safe therapeutic use in humans, the compound was screened against a panel of 140 human kinases. The results demonstrate a favorable selectivity profile, with only a small subset of human kinases being significantly inhibited at a concentration of 1 µM.[1] This high selectivity is a crucial attribute for any developmental drug candidate, as it minimizes the potential for off-target effects and associated toxicities.
Selectivity Profile Against Human Kinases
TCMDC-135051 was evaluated for its inhibitory activity against a diversity panel of 140 human kinases at a concentration of 1 µM. The vast majority of these kinases showed minimal inhibition. Notably, only nine out of the 140 kinases tested exhibited an activity reduction of more than 80% (less than 20% residual activity).[1]
The closely related human ortholog to the primary target, PRPF4B, and another related kinase, CLK2, were not significantly inhibited by TCMDC-135051, further highlighting its specificity.[1][3]
Table 1: Inhibitory Activity of TCMDC-135051 Against a Panel of Human Kinases
| Kinase Target | % Residual Activity at 1 µM TCMDC-135051 |
| Nine Most Inhibited Kinases | |
| CSNK1D | <20% |
| DYRK1A | <20% |
| DYRK1B | <20% |
| DYRK2 | <20% |
| GSK3A | <20% |
| GSK3B | <20% |
| HIPK2 | <20% |
| PIM1 | <20% |
| PIM2 | <20% |
| Other Selected Kinases | |
| PRPF4B | >80% |
| CLK2 | >80% |
| Note: This table presents a summary of the most significantly inhibited kinases as stated in the source literature. The complete dataset for the 140-kinase panel is available in the supplementary information of the cited publication. |
Experimental Protocols
The determination of the kinase selectivity profile of TCMDC-135051 involved state-of-the-art biochemical assays.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
The primary screening of TCMDC-135051 against the human kinase panel was conducted using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay. This robust and sensitive method measures the transfer of energy from a donor fluorophore to an acceptor fluorophore, which occurs only when they are in close proximity.
Principle of the Assay:
In a typical TR-FRET kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with a europium (Eu) chelate (donor) are used. The kinase-mediated phosphorylation of the substrate allows the binding of a streptavidin-conjugated acceptor fluorophore. When the donor and acceptor are brought into proximity through this binding event, excitation of the europium chelate results in energy transfer to the acceptor, which then emits a signal at a specific wavelength. The intensity of this signal is directly proportional to the extent of substrate phosphorylation. The presence of an inhibitor like TCMDC-135051 prevents this phosphorylation, leading to a decrease in the TR-FRET signal.
Generalized Protocol for TR-FRET Kinase Selectivity Profiling:
-
Reagent Preparation: All reagents, including the kinase, substrate, ATP, and the inhibitor (TCMDC-135051), are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).
-
Inhibitor Dispensing: Serial dilutions of TCMDC-135051 are dispensed into the wells of a low-volume 384-well microplate. A DMSO control is also included.
-
Kinase Reaction Initiation: A mixture of the specific human kinase and its corresponding substrate is added to the wells containing the inhibitor.
-
Phosphorylation Reaction: The enzymatic reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: A solution containing the Eu-labeled phospho-specific antibody and the streptavidin-conjugated acceptor is added to stop the reaction and initiate the detection process.
-
Signal Measurement: After an incubation period to allow for antibody-substrate binding, the TR-FRET signal is read on a compatible plate reader. The reader excites the donor at approximately 340 nm and measures the emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm). The ratio of the acceptor to donor emission is calculated to determine the degree of inhibition.
Signaling Pathways of Interest
The primary target of TCMDC-135051, PfCLK3, is integral to the regulation of RNA splicing in Plasmodium falciparum.[1] This process is essential for the parasite's viability, and its disruption leads to parasite death.
While TCMDC-135051 is highly selective, the inhibition of a small number of human kinases warrants consideration. The nine most affected kinases (CSNK1D, DYRK1A/B/2, GSK3A/B, HIPK2, PIM1/2) are involved in a variety of cellular processes, including cell cycle regulation, apoptosis, and signal transduction. Further investigation into the potential consequences of inhibiting these kinases is a standard part of the preclinical safety assessment for any new drug candidate.
Conclusion
TCMDC-135051 demonstrates a highly selective inhibition profile, potently targeting the essential malaria parasite kinase PfCLK3 while showing minimal activity against a broad panel of human kinases. This selectivity is a critical feature that supports its continued development as a novel antimalarial therapeutic. The data and protocols presented in this guide provide a valuable resource for researchers in the field of antimalarial drug discovery and development.
References
- 1. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
Methodological & Application
Application Notes and Protocols: TCMDC-135051 Hydrochloride in Parasite Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 hydrochloride is a potent and selective inhibitor of Plasmodium falciparum protein kinase PfCLK3, a critical regulator of parasite RNA splicing essential for the survival of blood-stage parasites.[1][2] This compound has demonstrated significant parasiticidal activity against multiple stages of the malaria parasite life cycle, including asexual blood stages, gametocytes, and liver stages, making it a promising lead compound for the development of new antimalarial drugs with a novel mechanism of action.[1][3] TCMDC-135051 acts by preventing the trophozoite-to-schizont transition and disrupting transcription.[4] These application notes provide detailed protocols for utilizing this compound in parasite growth inhibition assays and summarize its inhibitory activity.
Quantitative Data Summary
The inhibitory activity of TCMDC-135051 has been quantified against both the target kinase and various parasite species and life cycle stages. The following tables summarize the key efficacy data.
Table 1: In Vitro Kinase Inhibitory Activity of TCMDC-135051
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| P. falciparum CLK3 (PfCLK3) | 4.8 | TR-FRET | [3] |
| P. vivax CLK3 (PvCLK3) | 33 | Kinase Assay | [4] |
| P. berghei CLK3 (PbCLK3) | 13 | Kinase Assay | [4] |
Table 2: Parasite Growth Inhibition Activity of TCMDC-135051
| Parasite Species & Stage | EC50 (nM) | Assay Type | Reference |
| P. falciparum (3D7, asexual blood stage) | 180 | Live Parasite Viability | [1] |
| P. falciparum (3D7, asexual blood stage) | 323 | Live Parasite Viability | [3] |
| P. falciparum (G449P mutant, asexual blood stage) | 1806 | Live Parasite Viability | [1] |
| P. falciparum (early & late stage gametocytes) | 800-910 | Live Parasite Viability | [3] |
| P. falciparum (exflagellation) | 200 | Live Parasite Viability | [3] |
| P. berghei (liver stage) | 400 | Liver Invasion & Development | [3][4] |
Signaling Pathway of TCMDC-135051 Action
TCMDC-135051 exerts its antiparasitic effect by inhibiting PfCLK3, a kinase that plays a crucial role in the regulation of RNA splicing. Inhibition of PfCLK3 disrupts the normal processing of pre-mRNA into mature mRNA, leading to a global downregulation of gene transcription and ultimately, parasite death.
Caption: Mechanism of action of TCMDC-135051 via inhibition of PfCLK3.
Experimental Protocols
In Vitro Culture of Asexual Blood Stage Plasmodium falciparum
This protocol is foundational for conducting parasite growth inhibition assays.
-
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+)
-
Complete Medium: RPMI 1640 medium supplemented with L-glutamine, 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10 mg/L gentamicin, and 0.5% (w/v) Albumax I or 10% human serum.[5][6]
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks and plates
-
-
Procedure:
-
Maintain continuous cultures of P. falciparum in human erythrocytes at 2-5% hematocrit in complete medium.
-
Incubate the culture flasks at 37°C in a sealed chamber with the specialized gas mixture.[7]
-
Monitor parasite growth daily by microscopic examination of Giemsa-stained thin blood smears.
-
Maintain the culture by providing fresh medium and erythrocytes as needed to keep parasitemia between 1-8%.
-
For drug sensitivity assays, synchronize the parasite culture to the ring stage.[8]
-
SYBR Green I-Based Parasite Growth Inhibition Assay
This assay is a widely used, fluorescence-based method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.[9][10]
-
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete Medium
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
-
-
Procedure:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include drug-free wells (negative control) and wells with a known antimalarial (positive control).
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plates for 72 hours at 37°C in the gassed chamber.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (diluted to 2x the final concentration) to each well.
-
Seal the plates and incubate in the dark at room temperature for 1-24 hours.[8]
-
Measure fluorescence using a plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[8]
-
Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical SYBR Green I-based parasite growth inhibition assay.
Caption: Workflow for SYBR Green I parasite growth inhibition assay.
Conclusion
This compound is a valuable tool for malaria research and drug development. Its specific mechanism of action against PfCLK3 provides a novel target for antimalarial therapy. The protocols outlined in these application notes offer a standardized approach for assessing the in vitro efficacy of TCMDC-135051 and its analogs against Plasmodium falciparum. Adherence to these detailed methodologies will ensure reproducible and reliable data for the evaluation of this promising antimalarial compound.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 8. iddo.org [iddo.org]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for TCMDC-135051 Hydrochloride in Transmission-Blocking Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 hydrochloride is a potent and selective inhibitor of Plasmodium falciparum protein kinase 3 (PfCLK3), a key regulator of RNA splicing essential for parasite survival across multiple life cycle stages.[1][2][3][4][5] Its ability to prevent the development of mature stage V gametocytes makes it a promising candidate for transmission-blocking strategies in the fight against malaria.[1][3] These application notes provide detailed protocols for utilizing this compound in transmission-blocking assays, enabling researchers to assess its efficacy in preventing the transmission of malaria parasites from human to mosquito.
Mechanism of Action
This compound targets PfCLK3, a protein kinase that plays a critical role in the regulation of RNA splicing in Plasmodium falciparum.[1][2][3] Inhibition of PfCLK3 disrupts the normal processing of pre-mRNA, leading to a global down-regulation of essential parasite genes.[3][6] This disruption of a fundamental cellular process results in rapid parasite killing at various stages of its life cycle, including the asexual blood stages, liver stages, and the sexual gametocyte stages responsible for transmission.[3][6][7] By preventing the maturation of gametocytes, this compound effectively blocks the parasite's ability to be transmitted to the mosquito vector.[1][3]
Data Presentation
The following tables summarize the in vitro activity of this compound against various Plasmodium species and life cycle stages.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| PfCLK3 (P. falciparum) | 4.8 - 40 |
| PvCLK3 (P. vivax) | 33 |
| PbCLK3 (P. berghei) | 13 |
Data compiled from multiple sources.[8][9]
Table 2: In Vitro Parasiticidal and Transmission-Blocking Activity of this compound
| Parasite Species | Life Cycle Stage | Assay Type | EC₅₀ (nM) |
| P. falciparum (3D7) | Asexual Blood Stage | Parasite Viability | 180 - 320 |
| P. falciparum (Dd2) | Asexual Blood Stage | Parasite Viability | 155 |
| P. falciparum | Stage V Gametocyte Development | Gametocyte Viability | ~800 |
| P. berghei | Sporozoites | Liver Invasion & Development | 400 |
Data compiled from multiple sources.[7][8][9]
Experimental Protocols
Plasmodium falciparum Gametocyte Culture
This protocol describes the in vitro cultivation of P. falciparum gametocytes required for transmission-blocking assays.
Materials:
-
P. falciparum culture (e.g., NF54 strain)
-
Complete Culture Medium (RPMI 1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃)
-
Human red blood cells (O+), washed
-
Hypoxanthine solution
-
6-well culture plates
-
Candle jar or modular incubator chamber (for 5% O₂, 5% CO₂, 90% N₂ atmosphere)
-
37°C incubator
Procedure:
-
Initiate a high-parasitemia asexual culture of P. falciparum.
-
To induce gametocytogenesis, allow the asexual culture to reach a parasitemia of 5-10% without providing fresh red blood cells for 48-72 hours.
-
Dilute the culture to 0.5% parasitemia at a 4% hematocrit in complete culture medium and transfer to a 6-well plate.
-
Incubate the plate at 37°C in a microaerophilic environment (candle jar or gas mixture).
-
Change the medium daily for 15-18 days without adding fresh red blood cells. Carefully aspirate approximately 70-80% of the supernatant and replace it with fresh, pre-warmed complete culture medium.
-
Monitor gametocyte development and maturation (Stage I to V) via Giemsa-stained thin blood smears. Mature stage V gametocytes should be prevalent by day 15.
Standard Membrane Feeding Assay (SMFA) for Transmission-Blocking Activity
This protocol outlines the gold-standard method for assessing the transmission-blocking potential of this compound.
Materials:
-
Mature P. falciparum gametocyte culture (Day 15-18)
-
This compound stock solution (in DMSO)
-
Fresh human serum (AB+)
-
Fresh human red blood cells (O+)
-
Anopheles stephensi or Anopheles gambiae mosquitoes (3-5 days old, starved for at least 5 hours)
-
Membrane feeding apparatus (e.g., Hemotek) with Parafilm® or natural membrane
-
Water bath maintained at 37°C
-
Mercurochrome solution (2%)
-
Microscope
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Gametocyte Preparation: On the day of the feed, gently spin down the mature gametocyte culture and resuspend the pellet in a mixture of fresh human serum and red blood cells to achieve a final hematocrit of 40-50% and a mature gametocytemia of approximately 0.1-0.3%.
-
Drug Incubation: Add the prepared this compound dilutions to the gametocyte/blood mixture and incubate for 24 hours at 37°C.
-
Mosquito Feeding:
-
Assemble the membrane feeders and circulate warm water (37°C) through the jackets.
-
Pipette the treated and control blood meals into the feeders.
-
Place cups containing starved female mosquitoes onto the feeders and allow them to feed for 15-20 minutes in the dark.
-
-
Post-Feeding Maintenance: Remove unfed and partially fed mosquitoes. Maintain the fully engorged mosquitoes on a 10% sugar solution at 26-28°C and 70-80% humidity for 7-10 days.
-
Oocyst Counting:
-
After 7-10 days, dissect the midguts of at least 20-25 mosquitoes from each treatment group in a drop of PBS.
-
Stain the midguts with 2% mercurochrome for 10-15 minutes to visualize oocysts.
-
Count the number of oocysts per midgut under a microscope.
-
-
Data Analysis: Determine the percentage of infected mosquitoes (prevalence) and the mean number of oocysts per midgut (intensity) for each concentration of this compound. Calculate the percent inhibition of oocyst intensity compared to the vehicle control.
Visualizations
Signaling Pathway
Caption: PfCLK3 Inhibition Pathway by TCMDC-135051.
Experimental Workflow
Caption: Transmission-Blocking Assay Workflow.
Logical Relationship
Caption: Multi-Stage Activity of TCMDC-135051.
References
- 1. Plasmodium falciparum Gametocyte Culture and Mosquito Infection Through Artificial Membrane Feeding [jove.com]
- 2. Routine in vitro culture of P. falciparum gametocytes to evaluate novel transmission-blocking interventions | Springer Nature Experiments [experiments.springernature.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transmission-Blocking Strategies for Malaria Eradication: Recent Advances in Small-Molecule Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with TCMDC-135051 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 hydrochloride is a potent and highly selective inhibitor of the protein kinase PfCLK3, a critical regulator of RNA splicing in the malaria parasite, Plasmodium falciparum.[1][2] Its targeted mechanism of action makes it a promising lead compound for the development of novel antimalarials with prophylactic, transmission-blocking, and curative potential.[1][2][3] These application notes provide detailed protocols for high-throughput screening (HTS) and characterization of TCMDC-135051 and its analogs, enabling researchers to assess their efficacy and mechanism of action.
Mechanism of Action
TCMDC-135051 targets PfCLK3, a member of the cdc2-like kinase family, which plays an essential role in the phosphorylation and assembly of spliceosome components.[4] By inhibiting PfCLK3, TCMDC-135051 disrupts RNA processing in the parasite, leading to a halt in the trophozoite-to-schizont transition and ultimately, parasite death.[5][6] This compound has demonstrated activity at multiple stages of the parasite life cycle, including asexual and sexual blood stages, as well as liver stages.[3][4]
Quantitative Data Summary
The following table summarizes the in vitro and cellular activities of TCMDC-135051.
| Target/Assay | Organism/Strain | IC50 (nM) | EC50 (nM) | Reference |
| PfCLK3 (in vitro kinase assay) | P. falciparum | 40 | - | [1] |
| PbCLK3 (in vitro kinase assay) | P. berghei | 13 | - | [5][6] |
| PvCLK3 (in vitro kinase assay) | P. vivax | 33 | - | [5][6] |
| Asexual blood stage viability | P. falciparum (3D7) | - | 180 | [1][3] |
| Asexual blood stage viability | P. falciparum (G449P mutant) | - | 1806 | [3][7] |
| Liver stage development | P. berghei | - | 400 | [5][6] |
| Cytotoxicity (HT-22 cells) | Mouse | 8100 | - | [5] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by TCMDC-135051.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing TCMDC-135051 Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCMDC-135051 is a potent inhibitor of the CDC-like kinase (CLK) family. Recent studies have revealed a significant interplay between CLK activity and the Wnt and Hippo signaling pathways, both of which are critical regulators of cell fate, proliferation, and tumorigenesis. This document provides a comprehensive experimental framework for the evaluation of novel analogues of TCMDC-135051 to characterize their inhibitory potential and their effects on these key cellular signaling cascades. The provided protocols are designed to guide researchers in generating robust and reproducible data for the preclinical assessment of these compounds.
Experimental Design Workflow
The experimental design follows a tiered approach, beginning with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess the impact on the Wnt and Hippo signaling pathways.
Application Notes and Protocols for Solubilizing TCMDC-135051 Hydrochloride in Cell-Based Assays
For Research Use Only.
Introduction
TCMDC-135051 is a potent and highly selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2] This compound has demonstrated significant antiparasitic activity, disrupting the parasite's lifecycle at multiple stages, including the transition from trophozoite to schizont, and reducing transmission to mosquito vectors.[1][3] Its specific mechanism of action, targeting a key regulatory enzyme in the parasite, makes it a valuable tool for malaria research and drug development.[4][5][6] Proper solubilization of TCMDC-135051 hydrochloride is critical for obtaining accurate and reproducible results in cell-based assays. This document provides detailed protocols for the solubilization and preparation of this compound for use in in vitro experiments.
Product Information
| Product Name | This compound |
| Target | PfCLK3 |
| EC50 | 320 nM (antiparasitic activity)[1][2] |
| Molecular Formula | C₂₉H₂₉N₅O₃·HCl |
| Appearance | Solid powder |
| Storage | Store at -20°C or -80°C for long-term storage.[7][8][9] |
Solubility Data
This compound is sparingly soluble in aqueous solutions. Therefore, the use of an organic solvent is necessary to prepare a high-concentration stock solution. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Commercially available as a 10 mM solution.[1] |
| Ethanol (B145695) | Data not available | May be used as a co-solvent in some cases.[10] |
| Water | Poor | Not recommended for initial stock solution preparation. |
| Cell Culture Media | Poor | Direct dissolution is not recommended. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of the hydrochloride salt will be required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.[11]
-
Dissolve the compound: Vortex the tube vigorously until the powder is completely dissolved.[11] Gentle warming to 37°C in a water bath can aid dissolution if necessary.[11]
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C.[8][9] Stock solutions stored at -80°C are stable for up to 6 months, while those at -20°C are stable for up to 1 month.[2][8][9]
Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to ensure the final DMSO concentration in the cell culture is non-toxic, typically below 0.5%.[11]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (e.g., RPMI-1640 + 10% FBS for P. falciparum culture)
-
Sterile conical tubes or microplates
-
Calibrated pipettes
Procedure:
-
Determine the final concentration: Decide on the final concentrations of this compound required for your experiment.
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
Prepare serial dilutions (if necessary): For dose-response experiments, prepare serial dilutions of the stock solution in cell culture medium.
-
Add to cells: Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control: In all experiments, include a vehicle control where cells are treated with the same final concentration of DMSO as the compound-treated cells.[11] This is essential to distinguish the effects of the compound from those of the solvent.
-
Incubate: Incubate the cells for the desired experimental duration.
Visualizations
Signaling Pathway of TCMDC-135051
Caption: Mechanism of action of TCMDC-135051.
Experimental Workflow for Solubilization and Use
Caption: Experimental workflow for TCMDC-135051 HCl.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution upon dilution in aqueous media. | The aqueous solubility of the compound has been exceeded. | Lower the final concentration of the compound. Use a small amount of a non-ionic surfactant like Tween-20 or a co-solvent like ethanol in the final medium, ensuring it does not affect your assay.[10] |
| Inconsistent results in cell-based assays. | Poor solubility leading to inaccurate effective concentration. | Visually inspect for any precipitation in the assay plates. Perform a solubility test in your specific cell culture medium. |
| Loss of compound activity over time. | The compound is degrading in the solution. | Prepare fresh dilutions from the frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.[7] |
| Toxicity observed in vehicle control cells. | The final concentration of DMSO is too high. | Ensure the final DMSO concentration is ≤ 0.5%.[11] Perform a dose-response curve for DMSO on your specific cell line to determine its tolerance. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring PfCLK3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on a complex network of protein kinases for its survival and propagation. Among these, the cdc2-related kinase 3 (PfCLK3) has emerged as a critical regulator of parasite RNA splicing, a process essential for the viability of both asexual and sexual stages of the parasite.[1][2] Inhibition of PfCLK3 has been shown to cause rapid killing of the parasite, making it a promising target for the development of new antimalarial drugs with the potential for transmission-blocking activity.[1][3][4]
These application notes provide a detailed protocol for a biochemical kinase assay to measure the inhibition of PfCLK3. The described methodology is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and high-throughput method suitable for screening and characterizing potential PfCLK3 inhibitors.[1][2][4]
PfCLK3 Signaling Pathway
PfCLK3 is a key player in the regulation of pre-mRNA splicing in P. falciparum.[5] It functions by phosphorylating serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][4] This phosphorylation is crucial for the proper assembly and catalytic activity of the spliceosome, which in turn ensures the accurate removal of introns from pre-mRNA transcripts. Disruption of PfCLK3 activity leads to widespread intron retention and downregulation of essential genes, ultimately resulting in parasite death.[1]
Caption: PfCLK3 signaling pathway in P. falciparum.
Experimental Protocol: PfCLK3 Inhibition Assay (TR-FRET)
This protocol outlines the steps for determining the inhibitory activity of compounds against PfCLK3 using a TR-FRET assay format. This assay measures the phosphorylation of a substrate peptide by PfCLK3.
Materials and Reagents:
-
Recombinant full-length PfCLK3 enzyme
-
ULight™-labeled MBP peptide substrate (Sequence: CFFKNIVTPRTPPPSQGK)[2][4]
-
Europium-labeled anti-phospho-specific antibody
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween 20, 1 mM EGTA[2][4]
-
Stop/Detection Buffer: 30 mM EDTA in 1x Lance detection buffer with 3 nM Europium-labeled anti-phospho-specific antibody[4]
-
Test compounds (e.g., TCMDC-135051 as a positive control)
-
DMSO (Dimethyl sulfoxide)
-
384-well low-volume black assay plates
Experimental Workflow:
Caption: Experimental workflow for the PfCLK3 TR-FRET kinase assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Preparation: In a 384-well plate, mix the following components to a final volume of 10 µL:
-
Kinase Reaction: Incubate the plate at 37°C for 1 hour to allow the kinase reaction to proceed.[4]
-
Reaction Termination and Detection: Add the Stop/Detection Buffer to each well to terminate the kinase reaction.[4] The EDTA in the buffer chelates Mg²⁺, which is essential for kinase activity. The Europium-labeled anti-phospho-specific antibody will bind to the phosphorylated ULight™-MBP peptide.
-
Signal Measurement: Incubate the plate at room temperature for 1 hour to allow for antibody binding.[4] Measure the TR-FRET signal using a suitable plate reader. The Europium donor is excited at 320 or 340 nm, and energy is transferred to the ULight™ acceptor on the phosphorylated substrate, resulting in an emission at 665 nm.[4]
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls (no inhibitor for 0% inhibition and a known inhibitor like TCMDC-135051 or no enzyme for 100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
-
Data Presentation: Inhibitory Profile of PfCLK3 Inhibitors
The following tables summarize the inhibitory potency of the known PfCLK3 inhibitor TCMDC-135051 and some of its analogues against recombinant PfCLK3 and P. falciparum parasites.
Table 1: In Vitro Inhibitory Activity of Selected Compounds against PfCLK3
| Compound | PfCLK3 pIC₅₀ | PfCLK3 IC₅₀ (nM) | Reference |
| TCMDC-135051 | 7.35 ± 0.12 | 45 | [1] |
| Analogue 8a | 7.5 ± 0.224 | 29 | [2][4] |
| Analogue 19 | 7.7 ± 0.115 | 22 | [2][4] |
| Analogue 23 | 7.6 ± 0.089 | 25 | [2][4] |
| Analogue 30 | 7.7 ± 0.089 | 19 | [2][4] |
Table 2: Parasiticidal Activity of Selected Compounds against P. falciparum (3D7 strain)
| Compound | P. falciparum pEC₅₀ | P. falciparum EC₅₀ (nM) | Reference |
| TCMDC-135051 | 6.7 | 180 | [4] |
| Analogue 8a | 6.3 ± 0.129 | 457 | [2][4] |
| Analogue 19 | 5.5 ± 0.133 | 3529 | [2][4] |
| Analogue 23 | 6.5 ± 0.114 | 309 | [2][4] |
| Analogue 30 | 6.6 ± 0.158 | 270 | [4] |
Conclusion
The protocol described provides a reliable and high-throughput method for assessing the inhibitory potential of compounds against PfCLK3. This assay is a crucial tool in the early stages of drug discovery for identifying and characterizing novel antimalarial candidates targeting this essential parasite kinase. The validation of hits from this biochemical assay in cell-based parasite viability assays is a critical next step in the drug development pipeline. The promising activity of PfCLK3 inhibitors highlights the potential of this target for the development of next-generation antimalarials.[1][4]
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with TCMDC-135051 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues related to the potent PfCLK3 inhibitor, TCMDC-135051 hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: TCMDC-135051 is a highly selective and potent inhibitor of the Plasmodium falciparum protein kinase PfCLK3, a critical regulator of RNA splicing essential for the parasite's survival at multiple life stages.[1][2][3] TCMDC-135051 is a zwitterionic compound at physiological pH, meaning it carries both a positive and a negative charge on different parts of the molecule.[1][2] While the hydrochloride salt form is designed to improve aqueous solubility, challenges can still arise, particularly when preparing solutions in various experimental buffers.
Q2: What is the known solubility of this compound in common laboratory solvents?
A2: Quantitative solubility data for this compound is primarily available for Dimethyl Sulfoxide (DMSO). The solubility in aqueous solutions is expected to be pH-dependent due to its zwitterionic nature.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Concentration | Notes |
| DMSO | 83.33 mg/mL | 164.02 mM | Requires sonication for complete dissolution. The use of anhydrous, high-purity DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[4] |
| Aqueous Buffers | pH-dependent | - | As a zwitterionic compound, solubility is expected to be lowest near its isoelectric point and higher at more acidic or basic pH values. Experimental determination is recommended. |
| Ethanol | Data not available | - | Miscibility with aqueous solutions should be considered when preparing working solutions. |
| Water | Data not available | - | Expected to have limited solubility. |
Troubleshooting Guides
Issue: My this compound powder is not dissolving in my aqueous buffer.
This is a common issue, particularly in neutral pH buffers, due to the zwitterionic nature of the parent compound.
Issue: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous media for my assay.
This is a common phenomenon for many small molecules dissolved in a high concentration of an organic solvent and then introduced into an aqueous environment.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution, which can then be diluted for use in various assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Bath sonicator
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution (Molecular Weight: 508.05 g/mol ), weigh out 5.08 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortexing: Vortex the solution vigorously for 2-3 minutes to aid initial dissolution.
-
Sonication: Place the vial in a bath sonicator for 10-15 minutes to ensure complete dissolution.[4] The solution should become clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Determination of Aqueous Solubility of this compound (Shake-Flask Method)
This protocol allows for the experimental determination of the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, citrate (B86180) buffer)
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Calibrated pH meter
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Equilibration: Place the vial on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilution and Analysis: Dilute the supernatant with the appropriate solvent and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
pH Measurement: Measure the pH of the final saturated solution.
Signaling Pathway and Mechanism of Action
TCMDC-135051 targets PfCLK3, a protein kinase that plays a crucial role in the regulation of RNA splicing in Plasmodium falciparum. By inhibiting PfCLK3, TCMDC-135051 disrupts the normal processing of pre-mRNA, leading to a downstream cascade of events that ultimately results in parasite death. This mechanism of action is effective across multiple stages of the parasite's lifecycle.[1][2][3]
References
Technical Support Center: Optimizing TCMDC-135051 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of TCMDC-135051 for in vitro experiments. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is TCMDC-135051 and what is its mechanism of action?
A1: TCMDC-135051 is a highly selective and potent inhibitor of the Plasmodium falciparum cdc2-like kinase 3 (PfCLK3), a protein kinase essential for the parasite's survival.[1][2] Its mechanism of action involves the disruption of RNA splicing, which in turn prevents the transition of the parasite from the trophozoite to the schizont stage, reduces transmission to mosquito vectors, and inhibits liver stage development.[1][2][3] This multi-stage activity makes it a promising candidate for antimalarial drug development.[2][4][5]
Q2: What are the recommended starting concentrations for TCMDC-135051 in in vitro assays?
A2: The optimal concentration of TCMDC-135051 will vary depending on the specific Plasmodium species, the life cycle stage being targeted, and the assay format. Based on published data, a good starting point for dose-response experiments is to test a range of concentrations from low nanomolar to low micromolar. For instance, against asexual blood stage P. falciparum (3D7 strain), the EC50 is reported to be around 180-320 nM.[1][2] For kinase assays with recombinant PfCLK3, the IC50 is in the low nanomolar range (around 13-40 nM).[6]
Q3: How should I prepare and store TCMDC-135051 stock solutions?
A3: TCMDC-135051 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in the culture medium is kept low (generally below 0.5%) to avoid solvent-induced toxicity to the parasites.[7] For storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]
Q4: Is TCMDC-135051 selective for the parasite kinase over human kinases?
A4: Yes, TCMDC-135051 has been shown to be highly selective for PfCLK3 over a panel of human kinases.[2][8] At a concentration of 1 µM, it showed minimal inhibition of 140 human kinases, indicating low off-target toxicity.[2][4] The most closely related human kinase, PRPF4B, was not significantly inhibited by TCMDC-135051 even at high concentrations.[8]
Troubleshooting Guides
Issue 1: Higher than expected EC50 values in parasite viability assays.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Ensure the compound is fully dissolved in DMSO before further dilution in culture medium. |
| High Protein Binding | If using serum-supplemented media, consider that TCMDC-135051 may bind to serum proteins, reducing its effective concentration. You may need to test higher concentrations or use serum-free media for a portion of the incubation if your assay allows. |
| Parasite Resistance | If working with field isolates or lab-strains that have been cultured for extended periods, consider the possibility of emerging resistance. Test the compound on a sensitive reference strain (e.g., 3D7) in parallel.[2] |
| Incorrect Parasite Staging | The activity of TCMDC-135051 is stage-specific, with maximal effect during the trophozoite to schizont transition.[9] Ensure your parasite culture is tightly synchronized to the appropriate stage for the assay. |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. |
| Uneven Cell Seeding | Ensure a homogenous suspension of infected red blood cells before plating. Variations in the initial parasitemia per well can lead to inconsistent results. |
| Edge Effects in Assay Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the assay plate. Fill the outer wells with sterile media or water. |
| Solvent-Related Issues | Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. High concentrations of DMSO can be toxic to the parasites.[7] |
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of TCMDC-135051 across various assays and Plasmodium species.
Table 1: In Vitro Activity of TCMDC-135051 Against Plasmodium Parasites
| Parasite Species/Strain | Life Cycle Stage | Assay Type | EC50 / IC50 (nM) | Reference |
| P. falciparum (3D7) | Asexual Blood Stage | Parasite Viability | 180 - 323 | [2][10] |
| P. falciparum (G449P mutant) | Asexual Blood Stage | Parasite Viability | 1806 | [2] |
| P. berghei | Liver Stage | Invasion/Development | 400 | [1][10] |
| P. falciparum | Early & Late Stage Gametocytes | Gametocyte Viability | 800 - 910 | [10] |
| P. falciparum | Exflagellation | Transmission Blocking | 200 | [10] |
Table 2: In Vitro Kinase Inhibitory Activity of TCMDC-135051
| Kinase Target | Assay Type | IC50 (nM) | Reference |
| Recombinant PfCLK3 | TR-FRET | 13 - 40 | [6] |
| Recombinant PvCLK3 (P. vivax) | Kinase Assay | 33 | [1] |
| Recombinant PbCLK3 (P. berghei) | Kinase Assay | 13 | [1] |
Experimental Protocols
Protocol 1: Determination of EC50 of TCMDC-135051 Against Asexual Blood Stage P. falciparum
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human red blood cells at 2% hematocrit in complete culture medium.
-
Compound Preparation: Prepare a 10 mM stock solution of TCMDC-135051 in DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations (e.g., from 1 µM down to 1 nM).
-
Assay Setup: In a 96-well plate, add 100 µL of the synchronized parasite culture (at the ring stage, ~0.5% parasitemia) to each well.
-
Compound Addition: Add 100 µL of the diluted TCMDC-135051 solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for inhibition (e.g., a known antimalarial drug).
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
Readout: After incubation, quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay or microscopy-based counting of Giemsa-stained smears.
-
Data Analysis: Normalize the data to the vehicle control (100% growth) and a no-parasite control (0% growth). Plot the percentage of growth inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 value.
Visualizations
Caption: Mechanism of action of TCMDC-135051.
Caption: Workflow for determining the EC50 of TCMDC-135051.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. w.malariaworld.org [w.malariaworld.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 9. chemrxiv.org [chemrxiv.org]
- 10. media.malariaworld.org [media.malariaworld.org]
Troubleshooting TCMDC-135051 hydrochloride instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TCMDC-135051 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
TCMDC-135051 is a potent and highly selective inhibitor of Plasmodium falciparum protein kinase PfCLK3.[1][2] PfCLK3 plays a crucial role in regulating RNA splicing within the malaria parasite, a process essential for its survival across multiple life stages.[3][4] By inhibiting PfCLK3, TCMDC-135051 disrupts the parasite's lifecycle, showing activity against asexual blood stages, liver stages, and gametocytes, which makes it a promising candidate for a multi-stage antimalarial drug.[3][5]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at 4°C, protected from moisture.[1] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[1]
Q3: What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] One supplier indicates a solubility of 83.33 mg/mL (164.02 mM) in DMSO, noting that ultrasonic treatment may be necessary for complete dissolution.[1] It is also highlighted that the hygroscopic nature of DMSO can impact solubility, so using freshly opened DMSO is recommended.[1]
Q4: My this compound solution has changed color. What could be the cause?
A color change in your stock solution may indicate chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q5: I'm observing precipitation in my stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To prevent this, consider the following:
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is highly recommended.[1]
-
Concentration: If precipitation persists, consider preparing and storing the stock solution at a slightly lower concentration.
Troubleshooting Guide: Instability in Solution
Issue: Inconsistent Experimental Results or Loss of Potency
Inconsistent results or a decrease in the inhibitory activity of this compound may be due to its degradation in solution. The structure of TCMDC-135051 contains functional groups that could be susceptible to degradation under certain conditions.
Potential Causes and Solutions:
-
Hydrolysis: The 7-azaindole (B17877) core and the carboxylic acid group in TCMDC-135051 could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Recommendation: Maintain the pH of your experimental buffer within a neutral range (pH 7.2-7.4). Avoid prolonged storage in aqueous solutions. Prepare fresh dilutions from your DMSO stock for each experiment.
-
-
Oxidation: The tertiary amine group in the molecule can be prone to oxidation.
-
Recommendation: Protect solutions from excessive exposure to air. Consider purging the headspace of the stock solution vial with an inert gas like argon or nitrogen before sealing for long-term storage.
-
-
Photodegradation: Many complex organic molecules are light-sensitive.
-
Recommendation: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping them in foil.
-
Data Summary
Biological Activity of TCMDC-135051
| Parameter | Species/Strain | Value | Reference |
| EC50 | P. falciparum (asexual blood stage) | 320 nM | [1][2] |
| EC50 | P. berghei (liver stage) | 0.40 µM | [1][2] |
| IC50 | Recombinant PvCLK3 (P. vivax) | 0.033 µM | [1][2] |
| IC50 | Recombinant PbCLK3 (P. berghei) | 0.013 µM | [1][2] |
Experimental Protocols
General Protocol for In Vitro Kinase Assay with TCMDC-135051
This protocol provides a general framework for assessing the inhibitory activity of TCMDC-135051 against its target kinase, PfCLK3.
Materials:
-
Recombinant PfCLK3 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Substrate (a suitable peptide or protein substrate for PfCLK3)
-
ATP (at a concentration close to the Km for PfCLK3)
-
This compound (serial dilutions in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., white, 384-well)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.
-
Reaction Setup:
-
Add the kinase buffer to each well of the microplate.
-
Add the this compound dilutions to the appropriate wells. Include wells with DMSO only as a vehicle control.
-
Add the recombinant PfCLK3 enzyme to all wells except for the negative control wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the substrate and ATP to all wells to start the reaction.
-
Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed (e.g., ADP) according to the manufacturer's instructions for the chosen detection reagent.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Normalize the data to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for handling and troubleshooting this compound.
Caption: Inhibition of the PfCLK3 signaling pathway by TCMDC-135051.
References
Technical Support Center: Synthesis of TCMDC-135051
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of TCMDC-135051, a potent PfCLK3 inhibitor with potential as an antimalarial agent.[1][2][3][4] This guide aims to address common challenges encountered during the multi-step synthesis, helping to improve the overall yield and purity of the final compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of TCMDC-135051, with a focus on practical solutions to improve reaction outcomes.
Q1: My overall yield for the synthesis of TCMDC-135051 is consistently low. What are the most critical steps to optimize?
A1: Low overall yield in a multi-step synthesis can result from inefficiencies in several steps. Based on the reported synthesis, the Suzuki coupling reactions are critical for forming the core structure of TCMDC-135051 and can be major determinants of the overall yield.[2][5] Reductive amination is another step where optimization of reagents and conditions can significantly impact the final yield. Careful purification at each stage is also crucial to prevent carrying forward impurities that may inhibit subsequent reactions. We recommend focusing your optimization efforts on these key transformations.
Q2: I am experiencing poor yields in the Suzuki coupling steps. What are some common causes and how can I troubleshoot this?
A2: Poor yields in Suzuki couplings are a common issue. Here are several factors to consider:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. While Pd(dppf)Cl2 is commonly used, poor conversion has been observed in similar syntheses.[6] In such cases, switching to a more active catalyst system like XPhos Pd G2 may improve the reaction outcome.[6]
-
Base and Solvent: The base and solvent system must be carefully selected. Potassium carbonate is a common choice, but other bases like cesium carbonate or potassium phosphate (B84403) can be trialed. The choice of solvent (e.g., 1,4-dioxane, DME) can also influence the reaction rate and yield. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
-
Reaction Temperature and Time: Suzuki couplings often require elevated temperatures. Microwave irradiation has been shown to be effective in reducing reaction times and improving yields for similar reactions.[2][7] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Purity of Starting Materials: Ensure that your boronic acid/ester and aryl halide are pure. Impurities can poison the catalyst and lead to lower yields.
Q3: The reductive amination step to introduce the diethylamino group is sluggish and gives multiple byproducts. How can I improve this reaction?
A3: Reductive amination can be a delicate reaction. Here are some troubleshooting tips:
-
Reducing Agent: Sodium triacetoxyborohydride (B8407120) is often a mild and effective reducing agent for this type of transformation. If you are using a stronger reducing agent like sodium borohydride, you may see over-reduction or other side reactions.
-
pH Control: The pH of the reaction is crucial. The formation of the iminium ion intermediate is acid-catalyzed, but a highly acidic environment can protonate the amine, rendering it non-nucleophilic. The addition of a mild acid like acetic acid is often beneficial.
-
Reaction Conditions: Running the reaction at room temperature is usually sufficient. Ensure that the aldehyde and amine are well-mixed before the addition of the reducing agent.
Q4: I am having difficulty with the purification of the intermediates. What strategies can you recommend?
A4: Purification can be challenging, especially for polar intermediates or those with similar polarities to byproducts.
-
Column Chromatography: Standard silica (B1680970) gel column chromatography is the most common method. Experiment with different solvent systems (e.g., ethyl acetate (B1210297)/petroleum ether, dichloromethane (B109758)/methanol) to achieve good separation. A gradient elution may be necessary.
-
Preparative HPLC: For difficult separations or to obtain highly pure compounds, preparative HPLC is a powerful tool.[2]
-
Crystallization: If an intermediate is a solid, recrystallization can be an effective purification method to remove minor impurities.
-
Instability on Silica: Be aware that some intermediates may be unstable on silica gel.[8] In such cases, minimizing the time on the column or using an alternative stationary phase (e.g., alumina) may be necessary. In some instances, it may be better to carry the crude material to the next step if the impurities are known not to interfere.
Synthetic Yield Data
The following table summarizes the reported yields for the key steps in the synthesis of TCMDC-135051 and its analogs. These values can serve as a benchmark for your own experiments.
| Step | Starting Material | Product | Reported Yield (%) | Reference |
| Tosylation | 4-bromo-1H-pyrrolo[2,3-b]pyridine | 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 98 | [5][8] |
| Iodination | 4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 4-bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 70 | [8] |
| Suzuki Coupling | 4-bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine | 3-(4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-4-methoxybenzaldehyde | 70 | [2] |
| Reductive Amination | 3-(4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-4-methoxybenzaldehyde | N-(3-(4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-4-methoxybenzyl)-N-ethylethanamine | 85 | [2] |
| Tosyl Deprotection | N-(3-(4-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-4-methoxybenzyl)-N-ethylethanamine | N-(3-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-4-methoxybenzyl)-N-ethylethanamine | 60 | [9] |
| Suzuki Coupling & Hydrolysis | N-(3-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-4-methoxybenzyl)-N-ethylethanamine | TCMDC-135051 | 25-51 | [9] |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Method A: Suzuki Cross-Coupling[2]
To a solution of the aryl bromide (1 equiv) and the corresponding boronic acid or boronate ester (1.1 equiv) in 1,4-dioxane, Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) and a suitable base (e.g., Na2CO3, 2 equiv) are added. The mixture is purged with nitrogen and then heated under reflux or in a microwave reactor at 110 °C for 30 minutes. After cooling, the reaction mixture is filtered through Celite, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography.
Method B: Reductive Amination[2]
To a solution of the aldehyde (1 equiv) in dichloromethane (DCM) is added the amine (1.2 equiv) and acetic acid (catalytic amount). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 equiv) is then added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is quenched with saturated aqueous NaHCO3 solution and extracted with DCM. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.
Method C: Tosyl Deprotection[2]
To a solution of the N-tosylated compound (1 equiv) in methanol (B129727) is added potassium carbonate (3.5 equiv). The mixture is heated to reflux for 18 hours. The reaction mixture is then poured into a mixture of ethyl acetate and water in a separatory funnel. The organic layer is separated, washed with brine, dried over Na2SO4, and concentrated under vacuum. The residue is purified by flash column chromatography.
Visualizing the Synthetic Pathway and Workflow
The following diagrams illustrate the synthetic pathway to TCMDC-135051 and a general experimental workflow.
Caption: Synthetic pathway for TCMDC-135051.
Caption: General experimental workflow for a single synthetic step.
Caption: Mechanism of action of TCMDC-135051.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. w.malariaworld.org [w.malariaworld.org]
- 4. Development of Potent Pf CLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00335K [pubs.rsc.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine targeting covalent inhibitors of malarial kinase Pf CLK3 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00335K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Minimizing toxicity of TCMDC-135051 in cellular models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TCMDC-135051 in cellular models, with a focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TCMDC-135051?
A1: TCMDC-135051 is a potent and highly selective inhibitor of the Plasmodium falciparum protein kinase PfCLK3.[1][2] This kinase plays a crucial role in the regulation of RNA splicing within the parasite, which is essential for its survival.[3][4] By inhibiting PfCLK3, TCMDC-135051 disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage, liver stage, and gametocyte development, making it a promising multi-stage antimalarial candidate.[5][6]
Q2: What is the reported in vitro toxicity of TCMDC-135051 in mammalian cell lines?
A2: TCMDC-135051 has demonstrated low off-target toxicity in mammalian cell lines.[2] Cytotoxicity has been assessed in mouse hippocampal HT-22 cells and human liver HepG2 cells. The IC50 value against HT-22 cells was reported to be 8.1 μM after 48 hours of incubation as determined by an MTS assay.[1]
Q3: How can I minimize the toxicity of TCMDC-135051 in my cell culture experiments?
A3: To minimize toxicity, it is crucial to first determine the optimal concentration of TCMDC-135051 for your specific cell line and experimental conditions. This can be achieved by performing a dose-response curve. Additionally, ensure that the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically below 0.5%) to avoid solvent-induced toxicity. Reducing the exposure time of the cells to the compound can also help mitigate toxic effects.
Q4: What are the known off-target effects of TCMDC-135051 on human kinases?
A4: TCMDC-135051 has been shown to be highly selective for PfCLK3.[6] In a screen against 140 human kinases, only nine kinases showed less than 20% of normal activity when exposed to a 1 μM concentration of the compound.[1] This suggests a low potential for off-target effects mediated by inhibition of human kinases.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed in treated wells. | Inhibitor concentration is too high. | Perform a dose-response experiment to identify the optimal non-toxic concentration. Start with a broad range of concentrations. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control. | |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect. | |
| Cell line is particularly sensitive. | Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time. | |
| Inconsistent results between experiments. | Instability of the inhibitor. | Prepare fresh stock solutions of TCMDC-135051 regularly. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] |
| Variation in cell density. | Ensure consistent cell seeding density across all plates and experiments. | |
| Contamination of cell cultures. | Regularly check cell cultures for any signs of contamination. | |
| Unexpected results or lack of efficacy. | Incorrect dosage or dilution. | Double-check all calculations and dilutions. |
| Inactive inhibitor. | Verify the integrity of the TCMDC-135051 stock. If possible, test its activity in a cell-free kinase assay. | |
| Cell permeability issues. | While TCMDC-135051 is cell-permeable, extreme experimental conditions might affect its uptake. Ensure standard cell culture conditions are maintained. |
Quantitative Data Summary
Table 1: In Vitro Activity and Cytotoxicity of TCMDC-135051
| Target/Cell Line | Assay Type | Value | Reference |
| PfCLK3 (kinase) | TR-FRET | pIC50: 7.35 (IC50: 45 nM) | [1] |
| P. falciparum (3D7 strain) | Parasite Viability | pEC50: 6.7 (EC50: 180 nM) | [1] |
| HT-22 (mouse hippocampal cells) | MTS Assay (48h) | IC50: 8.1 µM | [1] |
| HepG2 (human liver cells) | Cell Viability | pCC50: 5.56 | [7] |
Table 2: Selectivity of TCMDC-135051 against Human Kinases
TCMDC-135051 was screened against a panel of 140 human kinases at a concentration of 1 µM. The following table lists the kinases that showed significant inhibition (less than 20% of control activity).
| Human Kinase Target | % Activity Remaining at 1 µM TCMDC-135051 |
| CLK1 | <20% |
| CLK2 | <20% |
| CLK3 | <20% |
| DYRK1A | <20% |
| DYRK1B | <20% |
| DYRK2 | <20% |
| HIPK2 | <20% |
| HIPK3 | <20% |
| PRPF4B | <20% |
Note: The detailed percentage of inhibition for each kinase is not publicly available. The data indicates that these kinases are potential off-targets, and further investigation may be required if studying signaling pathways involving these kinases.[1]
Experimental Protocols
Protocol 1: MTS Assay for Cellular Viability
This protocol is adapted for determining the cytotoxicity of TCMDC-135051 in a cell line such as HT-22.
Materials:
-
HT-22 cells
-
Complete cell culture medium
-
TCMDC-135051
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT-22 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of TCMDC-135051 in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of TCMDC-135051. Include vehicle control wells (medium with the same concentration of DMSO) and untreated control wells (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells). Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: HepG2 Cell Viability Assay
This protocol is suitable for assessing the cytotoxicity of TCMDC-135051 in HepG2 cells.
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TCMDC-135051
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Plate HepG2 cells in a 96-well white-walled, clear-bottom plate at a density of 4,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of TCMDC-135051 in culture medium from a DMSO stock. Add the diluted compound to the wells. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Incubation: Incubate the cells with the compound for 72 hours.
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of the cell viability reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 value.
Visualizations
Caption: Workflow for determining the cytotoxicity of TCMDC-135051.
Caption: Simplified signaling pathway of PfCLK3 in P. falciparum.
Caption: Logical steps for troubleshooting high cytotoxicity.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Novel compound interrupts malaria parasite’s lifecycle – CQMED [cqmed.unicamp.br]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for TCMDC-135051 Structure-Activity Studies
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for structure-activity relationship (SAR) studies of TCMDC-135051, a potent inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TCMDC-135051?
A1: TCMDC-135051 is a highly selective and potent inhibitor of PfCLK3, a protein kinase essential for the regulation of RNA splicing in Plasmodium falciparum. By inhibiting PfCLK3, TCMDC-135051 disrupts the parasite's lifecycle at multiple stages, including the asexual blood stage, liver stage, and gametocytes, making it a promising candidate for a multi-stage antimalarial drug.[1][2]
Q2: What are the key assays used to evaluate the activity of TCMDC-135051 and its analogs?
A2: The two primary assays are a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay to measure in vitro kinase inhibition of recombinant PfCLK3 and a parasite viability assay, commonly using the SYBR Green I method, to assess the compound's effect on the growth of asexual P. falciparum parasites.[1][3]
Q3: What is the starting material for the synthesis of TCMDC-135051?
A3: The synthesis of TCMDC-135051 and its analogs typically starts from 4-bromo-7-azaindole.[4]
Q4: Are there known resistance mechanisms to TCMDC-135051?
A4: A single point mutation (G449P) in the kinase domain of PfCLK3 has been shown to confer a significant (approximately 15-fold) decrease in sensitivity to TCMDC-135051.[4]
Troubleshooting Guides
TR-FRET Kinase Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal | - Autofluorescence of test compounds.- Non-specific binding of assay components.- Contaminated reagents or microplates. | - Pre-read plates with test compounds alone to identify fluorescent compounds.- Optimize antibody and tracer concentrations.- Use high-quality, low-binding microplates.- Ensure all reagents are properly prepared and filtered if necessary.[5][6] |
| Low assay window (low signal-to-background) | - Inactive enzyme.- Incorrect filter sets on the plate reader.- Suboptimal ATP concentration. | - Verify the activity of the recombinant PfCLK3.- Ensure the use of appropriate TR-FRET filter sets for the donor and acceptor fluorophores.- Determine the Km of ATP for PfCLK3 and use a concentration at or near the Km for inhibition assays. |
| High variability between replicates | - Pipetting errors.- Incomplete mixing of reagents.- Edge effects in the microplate. | - Use calibrated pipettes and proper pipetting techniques.- Ensure thorough mixing of all reagents before and after addition to the wells.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
Parasite Viability Assay (SYBR Green I)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent parasite growth in control wells | - Poor parasite culture health.- Inaccurate parasite synchronization.- Variation in hematocrit. | - Maintain a healthy, continuous parasite culture with regular media changes.- Ensure efficient synchronization of parasites to the ring stage before starting the assay.- Accurately determine and standardize the hematocrit for each experiment.[7] |
| High background fluorescence | - Contamination of the culture with other microorganisms.- Lysis of a large number of red blood cells.- SYBR Green I binding to non-parasitic DNA. | - Regularly check cultures for contamination.- Handle cultures gently to minimize hemolysis.- Wash the cells to remove residual DNA from lysed cells before adding SYBR Green I.[3][8] |
| Drug precipitation in culture media | - Poor solubility of the test compound. | - Prepare stock solutions in 100% DMSO and perform serial dilutions.- Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level toxic to the parasites (typically ≤0.5%). |
Quantitative Data Summary
The following tables summarize the structure-activity relationship data for TCMDC-135051 and selected analogs.
Table 1: In Vitro PfCLK3 Kinase Inhibition Data
| Compound | Modification | PfCLK3 IC50 (nM) | pIC50 |
| TCMDC-135051 | - | 4.8 | 8.32 |
| Analog 8a | N-diethyl group replaced with N-dimethyl | 29 | 7.5 ± 0.224 |
| Analog 30 | Carboxylic acid replaced with tetrazole | 19 | 7.7 ± 0.089 |
Data compiled from literature sources.[4]
Table 2: P. falciparum (3D7) Parasite Growth Inhibition Data
| Compound | Modification | EC50 (nM) | pEC50 |
| TCMDC-135051 | - | 180 | 6.7 |
| Analog 8a | N-diethyl group replaced with N-dimethyl | 457 | 6.3 ± 0.129 |
| Analog 30 | Carboxylic acid replaced with tetrazole | 270 | 6.6 ± 0.158 |
| TCMDC-135051 (on G449P mutant) | - | 1806 | 5.74 |
Data compiled from literature sources.[4]
Experimental Protocols
PfCLK3 TR-FRET Kinase Assay
This protocol is adapted from published studies on TCMDC-135051.[1][2]
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, pH 7.5.
-
Prepare serial dilutions of test compounds in 100% DMSO. Further dilute in Assay Buffer to the desired concentrations.
-
Prepare a solution of recombinant full-length PfCLK3 in Assay Buffer.
-
Prepare a solution of ULight™-labeled peptide substrate and Eu-labeled anti-tag antibody in Assay Buffer containing ATP.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO control to the wells of a low-volume 384-well plate.
-
Add 5 µL of the PfCLK3 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/antibody/ATP solution.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
P. falciparum SYBR Green I-Based Viability Assay
This protocol is a standard method for assessing antimalarial drug susceptibility.[3][8]
-
Parasite Culture and Synchronization:
-
Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds in culture medium in a 96-well plate.
-
Add the synchronized ring-stage parasite culture (1-2% hematocrit, 0.5-1% parasitemia) to each well.
-
Include parasite-free red blood cells as a background control and infected red blood cells with no compound as a positive growth control.
-
Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I.
-
After incubation, freeze the plates to lyse the cells.
-
Thaw the plates and add 100 µL of lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity on a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Subtract the background fluorescence from all readings.
-
Plot the percentage of parasite growth inhibition against the compound concentration and fit the data to determine the EC₅₀ value.
-
Visualizations
Caption: PfCLK3 signaling pathway and the inhibitory action of TCMDC-135051.
Caption: General workflow for TCMDC-135051 structure-activity relationship studies.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iddo.org [iddo.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Purity Assessment of Synthesized Small Molecules
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of synthesized small molecules, using TCMDC-135051 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the purity of a newly synthesized small molecule like TCMDC-135051?
The primary methods for assessing the purity of a synthesized small molecule include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is a powerful technique for separating components in a mixture, providing quantitative information about the relative amounts of the target compound and any impurities. LC-MS combines the separation capabilities of HPLC with the mass analysis of mass spectrometry to identify the components by their mass-to-charge ratio. NMR spectroscopy provides detailed information about the molecular structure of the compound and can be used to detect and quantify impurities.
Q2: How can I choose the most appropriate analytical method for my compound?
The choice of analytical method depends on several factors, including the properties of your compound, the potential impurities, and the desired level of accuracy. A combination of chromatographic and spectroscopic methods is often recommended for comprehensive purity analysis. For routine purity checks, HPLC with UV detection is often sufficient. For confirmation of molecular weight and identification of impurities, LC-MS is invaluable. To confirm the chemical structure and for rigorous quantification, NMR is the gold standard.
Q3: What are some common sources of impurities in synthesized small molecules?
Common sources of impurities include unreacted starting materials, byproducts from the chemical reaction, reagents, catalysts, and solvents used in the synthesis and purification process. Degradation of the target compound can also be a source of impurities.
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the HPLC chromatogram.
-
Possible Cause 1: Contamination. The unexpected peaks could be due to contamination from solvents, glassware, or the HPLC system itself.
-
Troubleshooting Step: Run a blank injection (mobile phase only) to check for system contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
-
-
Possible Cause 2: Presence of Impurities. The peaks may represent impurities from the synthesis.
-
Troubleshooting Step: Analyze the peaks using LC-MS to determine their mass-to-charge ratios and potentially identify them. Review the synthetic route to anticipate potential byproducts.
-
-
Possible Cause 3: Compound Degradation. The compound may be degrading on the column or in solution.
-
Troubleshooting Step: Vary the HPLC method parameters, such as the mobile phase pH or temperature, to see if the peak profile changes. Analyze the sample promptly after preparation.
-
Issue 2: The purity determined by HPLC is lower than expected.
-
Possible Cause 1: Incomplete Reaction or Purification. The synthesis may not have gone to completion, or the purification method may not have been effective.
-
Troubleshooting Step: Re-purify the compound using an alternative method (e.g., recrystallization, preparative chromatography). Monitor the purification process using Thin Layer Chromatography (TLC) or HPLC.
-
-
Possible Cause 2: Inaccurate Integration of Peaks. The software integration of the peak areas in the chromatogram may be incorrect.
-
Troubleshooting Step: Manually review the peak integration to ensure that all impurity peaks are correctly identified and integrated. Adjust integration parameters if necessary.
-
-
Possible Cause 3: Co-eluting Impurities. An impurity may be co-eluting with the main peak.
-
Troubleshooting Step: Modify the HPLC method (e.g., change the column, mobile phase composition, or gradient) to improve the separation of the main peak from any potential impurities.
-
Issue 3: The mass spectrum shows unexpected masses.
-
Possible Cause 1: Presence of Adducts. The unexpected masses could be adducts of the target molecule with ions from the mobile phase (e.g., [M+Na]+, [M+K]+, [M+NH4]+).
-
Troubleshooting Step: Check for masses that correspond to the expected molecular weight plus the mass of common adducts. This is a common phenomenon in electrospray ionization.
-
-
Possible Cause 2: Impurities. The masses may correspond to impurities.
-
Troubleshooting Step: Correlate the masses with the unexpected peaks observed in the HPLC chromatogram.
-
-
Possible Cause 3: Fragmentation. The molecule may be fragmenting in the ion source.
-
Troubleshooting Step: Adjust the mass spectrometer's source parameters (e.g., fragmentation voltage) to minimize in-source fragmentation.
-
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value/Range for a Pure Small Molecule | Purpose |
| HPLC | Purity | >95% | Quantifies the relative amount of the target compound. |
| Retention Time (tR) | Consistent value under specific conditions | Helps in identifying the compound. | |
| LC-MS | [M+H]+ | Expected molecular weight + 1.0073 | Confirms the molecular weight of the compound. |
| Purity (by UV or MS signal) | >95% | Provides an orthogonal purity assessment. | |
| ¹H NMR | Chemical Shift (δ) | Characteristic shifts for the compound's protons | Confirms the chemical structure. |
| Integration | Proportional to the number of protons | Helps in structural elucidation and can be used for quantitative analysis (qNMR). | |
| Impurity Peaks | Absence of significant unassigned peaks | Indicates the absence of proton-containing impurities. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To separate and quantify the target compound and any impurities.
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized compound in a suitable solvent (e.g., acetonitrile (B52724), methanol, or a mixture with water) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient Elution: Start with a low percentage of organic solvent (e.g., 5% B) and gradually increase it over time (e.g., to 95% B over 20 minutes) to elute compounds with different polarities.
-
Detection: Monitor the elution profile at a wavelength where the target compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the target compound and identify impurities.
-
Methodology:
-
LC System: The same HPLC method as described above can be used.
-
MS System: The outlet of the HPLC column is connected to a mass spectrometer (e.g., a single quadrupole or a time-of-flight (TOF) analyzer) with an electrospray ionization (ESI) source.
-
Ionization: ESI in positive ion mode is commonly used for small molecules, which will generate ions such as [M+H]+.
-
Data Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra. Confirm that the main peak has a mass-to-charge ratio corresponding to the expected molecular weight of the target compound. Analyze the masses of impurity peaks to aid in their identification.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
-
Objective: To confirm the chemical structure of the synthesized compound and detect impurities.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
-
Instrumentation: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectrum is consistent with the expected structure. Look for any unassigned peaks that may indicate the presence of impurities. For quantitative NMR (qNMR), a certified internal standard is added to accurately determine the concentration of the target compound.
-
Visualizations
Caption: Workflow for assessing the purity of a synthesized small molecule.
Caption: Decision tree for troubleshooting common purity issues.
Validation & Comparative
A Comparative Analysis of the Novel Antimalarial Candidate TCMDC-135051 and Gold-Standard Artemisinin Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat malaria is critically dependent on the development of new therapeutic agents to address the growing threat of drug resistance. This guide provides a comparative overview of TCMDC-135051, a novel antimalarial candidate, and the current first-line treatment, Artemisinin (B1665778) Combination Therapies (ACTs). This analysis is based on publicly available preclinical data for TCMDC-135051 and extensive clinical and experimental data for ACTs.
Executive Summary
TCMDC-135051 is a potent, single-molecule inhibitor of Plasmodium falciparum cGMP-dependent protein kinase (PfCLK3), a novel target essential for parasite RNA splicing.[1][2][3] This distinct mechanism of action holds promise for activity against artemisinin-resistant parasite strains. Artemisinin Combination Therapies (ACTs) represent the current standard of care for uncomplicated falciparum malaria.[1] ACTs combine a fast-acting artemisinin derivative with a longer-acting partner drug to achieve rapid parasite clearance and prevent recrudescence. While highly effective, the emergence of parasite resistance to both artemisinin and its partner drugs necessitates the exploration of new therapeutic strategies. This guide presents a head-to-head comparison of their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Table 1: In Vitro Efficacy of TCMDC-135051 versus Individual Components of Common Artemisinin Combination Therapies against P. falciparum
| Compound | Target/Mechanism of Action | IC50 Range (nM) | EC50 Range (nM) | P. falciparum Strains | Reference(s) |
| TCMDC-135051 | PfCLK3 inhibitor | 19 - 40 (kinase assay) | 180 - 320 (parasite growth) | 3D7, Clinical Isolates | [3] |
| Artemether | Heme activation, oxidative stress | 2.1 - 4.8 | - | Field Isolates | [4][5] |
| Artesunate | Heme activation, oxidative stress | 1.6 - 3.8 | - | Field Isolates | [4][5] |
| Dihydroartemisinin | Heme activation, oxidative stress | 1.0 - 2.0 | - | 3D7, V1S, Field Isolates | [2][5] |
| Lumefantrine | Inhibition of hemozoin formation | 32 - 160 | - | 3D7, V1S, Field Isolates | [2][4][6][7] |
| Amodiaquine (mono-desethyl) | Inhibition of hemozoin formation | 16 - 174.5 | - | Clinical Isolates | [8][9] |
| Mefloquine | Inhibition of hemozoin formation | 17.2 - 27 | - | Field Isolates | [4][5] |
| Piperaquine (B10710) | Inhibition of hemozoin formation | 4.6 - 81.3 | - | Field Isolates | [5][10] |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values are highly dependent on the parasite strain and the specific assay conditions. The ranges presented here are compiled from multiple studies for illustrative purposes. Direct comparison of absolute values across different studies should be made with caution.
Mechanism of Action
TCMDC-135051: A Novel Approach Targeting RNA Splicing
TCMDC-135051 acts by selectively inhibiting PfCLK3, a protein kinase that plays a crucial role in the regulation of RNA splicing in Plasmodium falciparum.[1][2][3] This process is essential for the parasite's survival and development across multiple life cycle stages, including the asexual blood stage responsible for clinical malaria, the sexual stage required for transmission, and the liver stage.[3] By disrupting RNA splicing, TCMDC-135051 effectively halts parasite proliferation. The novelty of this target suggests that TCMDC-135051 may be effective against parasite strains that have developed resistance to current antimalarials, including artemisinins.
Artemisinin Combination Therapies: A Two-Pronged Attack
The mechanism of action of ACTs is a synergistic combination of two drug types. The artemisinin component is rapidly activated by heme iron within the parasite-infected red blood cell, leading to the generation of reactive oxygen species (ROS) and subsequent alkylation of parasite proteins, causing widespread cellular damage and rapid parasite clearance. The longer-acting partner drug targets other essential parasite pathways, such as heme detoxification (e.g., lumefantrine, amodiaquine, mefloquine, piperaquine), thereby eliminating the remaining parasites and preventing the selection of resistant strains.
Experimental Protocols
The evaluation of antimalarial compounds relies on standardized in vitro assays to determine their efficacy against P. falciparum. Below are summaries of the key experimental protocols used for both TCMDC-135051 and the components of ACTs.
In Vitro Kinase Inhibition Assay (for TCMDC-135051)
-
Objective: To determine the direct inhibitory effect of TCMDC-135051 on the enzymatic activity of PfCLK3.
-
Methodology: A common method is the Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay.[3] Recombinant PfCLK3 enzyme is incubated with a specific substrate peptide and ATP in the presence of varying concentrations of TCMDC-135051. The extent of substrate phosphorylation is quantified by measuring the FRET signal, which is inversely proportional to the inhibitory activity of the compound. The IC50 value is then calculated from the dose-response curve.
In Vitro Parasite Growth Inhibition Assays
These assays are used to determine the concentration of a compound that inhibits parasite growth by 50% (IC50) or its effective concentration (EC50).
1. SYBR Green I-based Fluorescence Assay:
-
Principle: This is a widely used, high-throughput method that quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.[6]
-
Protocol:
-
Synchronized ring-stage P. falciparum cultures are incubated in 96-well plates with serial dilutions of the test compound for 72 hours.
-
A lysis buffer containing SYBR Green I is added to each well.
-
After incubation in the dark, fluorescence is measured using a microplate reader.
-
IC50 values are determined from the dose-response curves.
-
2. [3H]-Hypoxanthine Uptake Inhibition Assay:
-
Principle: This method measures the incorporation of radiolabeled hypoxanthine (B114508), a purine (B94841) precursor essential for parasite nucleic acid synthesis.
-
Protocol:
-
Parasite cultures are incubated with the test compound for 24-48 hours.
-
[3H]-hypoxanthine is added, and the incubation continues for another 18-24 hours.
-
Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The IC50 is calculated based on the reduction in hypoxanthine uptake.
-
Concluding Remarks
TCMDC-135051 represents a promising new avenue in antimalarial drug discovery with its novel mechanism of action targeting a critical parasite-specific pathway. Its demonstrated potent in vitro activity against P. falciparum warrants further investigation, particularly against artemisinin-resistant strains. While direct comparative efficacy data against ACTs is not yet available, the distinct mode of action of TCMDC-135051 positions it as a potential candidate for future combination therapies or as a treatment for infections resistant to current drugs. Continued research and clinical development will be crucial to fully elucidate the therapeutic potential of this novel compound in the global fight against malaria. ACTs, as the current gold standard, provide a high benchmark for efficacy and safety that any new antimalarial candidate must meet or exceed. The data presented in this guide serves as a foundational comparison for researchers engaged in the vital work of developing the next generation of antimalarial therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Activities of Piperaquine, Lumefantrine, and Dihydroartemisinin in Kenyan Plasmodium falciparum Isolates and Polymorphisms in pfcrt and pfmdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 6. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. Clinical and In Vitro Resistance of Plasmodium falciparum to Artesunate-Amodiaquine in Cambodia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro piperaquine susceptibility is not associated with the Plasmodium falciparum chloroquine resistance transporter gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TCMDC-135051 Analogues' Potency in Targeting Malaria
A deep dive into the structure-activity relationship of TCMDC-135051 analogues reveals key determinants for inhibiting the Plasmodium falciparum protein kinase PfCLK3, a critical enzyme for the malaria parasite's survival. This guide provides a comparative analysis of the potency of these compounds, supported by experimental data and detailed protocols for researchers in drug development.
TCMDC-135051 is a potent inhibitor of PfCLK3, a protein kinase essential for the regulation of RNA splicing in the malaria parasite.[1][2] Inhibition of this enzyme disrupts the parasite's lifecycle, making it a promising target for antimalarial drug development.[3][4] A series of analogues of TCMDC-135051 have been synthesized and evaluated to establish a structure-activity relationship (SAR) and identify compounds with improved potency and drug-like properties.[1][5]
Potency of TCMDC-135051 and its Analogues
The inhibitory activity of TCMDC-135051 and its analogues has been assessed using both in vitro kinase assays and whole-cell parasite viability assays. The half-maximal inhibitory concentration (IC50) against recombinant PfCLK3 and the half-maximal effective concentration (EC50) against P. falciparum 3D7 parasites are summarized below.
| Compound | Modification | PfCLK3 IC50 (nM) | P. falciparum 3D7 EC50 (nM) |
| TCMDC-135051 (1) | - | 40 | 180[6] |
| Analogue 12 | Primary amine substitution | 76 | 2801[1] |
| Analogue 15 | Removal of alkyl amine group | 79 | 1456[1] |
| Analogue 30 | Tetrazole substitution for carboxylic acid | 19 | 270[1][5] |
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay
This assay is employed to determine the in vitro potency of compounds against the recombinant PfCLK3 protein. The principle is based on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity, which occurs when a phosphorylated substrate is bound by a specific antibody.
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound, recombinant full-length PfCLK3, and the natural substrate ATP.[7]
-
Incubation: Incubate the reaction mixture to allow the kinase to phosphorylate the substrate.
-
Detection: Add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescein-labeled tracer.[8]
-
Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer signal. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
P. falciparum Viability Assay
This assay measures the ability of the compounds to inhibit the growth of P. falciparum parasites in red blood cells.
Protocol:
-
Parasite Culture: Culture P. falciparum 3D7 parasites in human red blood cells in RPMI medium supplemented with serum.[3]
-
Drug Treatment: Synchronize the parasites to the ring stage and expose them to serial dilutions of the test compounds for 72 hours.[9]
-
Staining: After the incubation period, stain the parasite DNA using a fluorescent dye such as SYBR Green I.[10]
-
Flow Cytometry: Measure the fluorescence intensity using a flow cytometer to determine the parasite viability.
-
Data Analysis: Calculate the EC50 values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PfCLK3 signaling pathway and the general workflow for assessing the potency of TCMDC-135051 analogues.
Caption: PfCLK3 signaling pathway in Plasmodium falciparum.
Caption: Experimental workflow for potency analysis.
References
- 1. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidetopharmacology.org [guidetopharmacology.org]
- 3. Whole-cell parasite viability assays. [bio-protocol.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Time-resolved fluorescence resonance energy transfer kinase assays using physiological protein substrates: applications of terbium-fluorescein and terbium-green fluorescent protein fluorescence resonance energy transfer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iddo.org [iddo.org]
TCMDC-135051 in the Landscape of Antimalarial Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarials with new mechanisms of action. Protein kinases, essential for various stages of the parasite's life cycle, have emerged as a promising class of drug targets. This guide provides a comparative analysis of TCMDC-135051, a potent inhibitor of P. falciparum cdc2-related kinase 3 (PfCLK3), with other notable kinase inhibitors being investigated for malaria therapy.
Introduction to TCMDC-135051
TCMDC-135051 is a 7-azaindole-based compound identified through high-throughput screening as a nanomolar inhibitor of PfCLK3.[1][2] This kinase plays a critical role in the regulation of RNA splicing within the malaria parasite, a process essential for its survival and proliferation.[1][2][3] Inhibition of PfCLK3 by TCMDC-135051 has been shown to have parasiticidal effects across multiple life cycle stages of P. falciparum, including asexual blood stages, gametocytes (the sexual stage responsible for transmission), and liver stages, highlighting its potential as a multi-stage antimalarial agent.[1][2][4]
Comparative Performance Data
The following tables summarize the in vitro potency, parasite growth inhibition, and selectivity of TCMDC-135051 in comparison to other kinase inhibitors targeting various Plasmodium kinases.
Table 1: In Vitro Kinase Inhibition and Parasite Growth Inhibition of PfCLK3 Inhibitors
| Compound | Target Kinase | IC50 (nM) vs. Target Kinase | EC50 (nM) vs. P. falciparum (3D7/NF54) | Reference(s) |
| TCMDC-135051 | PfCLK3 | ~40 | 180 - 323 | [2] |
| Analogue 30 (tetrazole) | PfCLK3 | 19 | 270 | [2] |
| Chloroacetamide 4 | PfCLK3 | Covalent | Nanomolar potency | [4] |
Table 2: Comparative Efficacy of Kinase Inhibitors Targeting Other Plasmodium Kinases
| Compound | Target Kinase | IC50 (nM) vs. Target Kinase | EC50 (nM) vs. P. falciparum | Reference(s) |
| Purfalcamine | PfCDPK1 | 17 | Not specified | [5] |
| BKI-1 | PfCDPK4 | 4.1 | 2000 (asexual stage) | [5] |
| Compound 21 (imidazopyridine) | PfPKG | 0.16 | 2.1 | [6] |
| MMV390048 | PfPI4K | Not specified | 28 | [7] |
| Sapanisertib (MLN-0128) | mTOR (human) | Not specified | Not specified | [8] |
Table 3: Selectivity of Kinase Inhibitors against Human Kinases
| Compound | Parasite Target | Selectivity Profile | Reference(s) |
| TCMDC-135051 | PfCLK3 | Selective, but some off-target effects on human kinases. | [4] |
| Chloroacetamide 4 | PfCLK3 | Improved selectivity over TCMDC-135051. | [4] |
| BKI-1 | PfCDPK4 | High selectivity against human kinases HsABL and HsSRC. | [5] |
| Compound 21 (imidazopyridine) | PfPKG | High selectivity over human kinases. | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of TCMDC-135051.
Caption: Drug discovery workflow for TCMDC-135051.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key assays mentioned in this guide.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay (for PfCLK3)
This assay is used to determine the in vitro potency (IC50) of compounds against the target kinase.[2][3]
Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phosphoserine/threonine antibody (donor) binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide (acceptor). Upon excitation of the europium, Förster Resonance Energy Transfer (FRET) occurs, leading to a detectable signal from the ULight™ acceptor. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagents:
-
Recombinant full-length PfCLK3 enzyme.
-
ULight™-labeled substrate peptide.
-
Europium-labeled anti-phospho antibody.
-
ATP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Add test compounds to the wells of a low-volume 384-well plate.
-
Add PfCLK3 enzyme and ULight™-labeled substrate peptide to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding the europium-labeled antibody in a stop/detection buffer containing EDTA.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at the acceptor and donor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)
This assay is used to determine the potency of compounds against the parasite itself (EC50).[1][9][10][11]
Principle: The SYBR Green I dye intercalates with double-stranded DNA. In a culture of red blood cells infected with P. falciparum, the amount of DNA, and thus the fluorescence signal from SYBR Green I, is proportional to the number of parasites. A reduction in fluorescence in the presence of a compound indicates inhibition of parasite growth.
Detailed Protocol:
-
Materials:
-
P. falciparum culture (e.g., 3D7 or NF54 strain) synchronized at the ring stage.
-
Human red blood cells.
-
Complete culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine, and gentamicin).
-
96-well black, clear-bottom microplates.
-
Test compounds serially diluted in DMSO and then in culture medium.
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.4.
-
SYBR Green I dye (10,000x stock in DMSO).
-
-
Procedure:
-
Prepare a parasite culture with 0.5-1% parasitemia and 2% hematocrit.
-
Dispense the serially diluted compounds into the 96-well plates. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Add the parasite culture to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plates at -80°C to lyse the red blood cells.
-
Thaw the plates and add lysis buffer containing a final concentration of 1x SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence on a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected red blood cells.
-
Calculate the percentage of growth inhibition relative to the DMSO control.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
TCMDC-135051 represents a promising lead compound for a new class of antimalarials targeting the essential parasite kinase, PfCLK3. Its multi-stage activity is a significant advantage in the pursuit of malaria eradication. Comparative analysis with other kinase inhibitors reveals a diverse landscape of potential antimalarial targets and chemical scaffolds. While TCMDC-135051 demonstrates potent activity, ongoing research into covalent inhibitors and analogues aims to further improve its selectivity and overall drug-like properties. The continued exploration of kinase inhibitors, guided by robust in vitro and in vivo assays, holds great promise for the development of the next generation of antimalarial therapies.
References
- 1. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Plasmodial Kinase Inhibitors Targeting Malaria: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study uncovers antimalarial kinase inhibitors | BioWorld [bioworld.com]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 10. iddo.org [iddo.org]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of TCMDC-135051's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TCMDC-135051, a potent inhibitor of Plasmodium falciparum protein kinase PfCLK3, with alternative antimalarial agents. It includes a comprehensive summary of its mechanism of action, supporting experimental data, and detailed methodologies for key assays.
Executive Summary
TCMDC-135051 is a highly selective and potent inhibitor of the Plasmodium falciparum cyclin-dependent-like protein kinase 3 (PfCLK3).[1][2] PfCLK3 is a crucial regulator of RNA splicing in the malaria parasite, and its inhibition disrupts this essential process, leading to parasite death.[3][4] TCMDC-135051 demonstrates activity against multiple stages of the parasite's life cycle, including the asexual blood stages responsible for clinical malaria, the sexual stages required for transmission, and the liver stages, highlighting its potential as a multi-faceted antimalarial agent for treatment, transmission blocking, and prophylaxis.[1][3] Independent studies have validated PfCLK3 as a druggable target and confirmed the on-target activity of TCMDC-135051. This guide presents a comparative analysis of TCMDC-135051's performance against other compounds and provides detailed experimental protocols to facilitate independent verification.
Data Presentation
Table 1: In Vitro Potency and Selectivity of TCMDC-135051 and Analogs
| Compound | Target | IC50 (nM) | P. falciparum 3D7 EC50 (nM) | P. falciparum Dd2 EC50 (nM) | Human Kinase (PRPF4B) Inhibition | Reference |
| TCMDC-135051 | PfCLK3 | 4.8 | 180 - 323 | - | Selective | [3][5] |
| Analog 8a | PfCLK3 | 29 | 457 | - | Not specified | [3][6] |
| Analog 30 (tetrazole) | PfCLK3 | 19 | 270 | - | Not specified | [3][6] |
| Chloroacetamide 4 (covalent inhibitor) | PfCLK3 | - | Comparable to TCMDC-135051 | - | Improved selectivity | [7] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Table 2: Cytotoxicity Profile of TCMDC-135051
| Cell Line | Assay | CC50 (µM) | Reference |
| HepG2 (human liver carcinoma) | Cytotoxicity Assay | > 300 (low toxicity) | [3] |
CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
PfCLK3 In Vitro Kinase Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the inhibitory activity of compounds against the PfCLK3 kinase.
Materials:
-
Recombinant full-length PfCLK3 protein
-
ULight-labeled peptide substrate (e.g., MBP peptide)
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., TCMDC-135051)
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer containing the ULight-labeled peptide substrate and ATP at its Km concentration.
-
Add the test compound to the wells.
-
Initiate the kinase reaction by adding the recombinant PfCLK3 enzyme.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phospho-substrate antibody in detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.
-
Calculate the ratio of the emissions and determine the percent inhibition relative to controls (no inhibitor and no enzyme).
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
P. falciparum Asexual Blood Stage Viability Assay
This assay measures the efficacy of compounds in inhibiting the growth of P. falciparum in red blood cells.
Materials:
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells (O+)
-
Complete culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine, and gentamicin)
-
SYBR Green I or other DNA-staining dye
-
96-well plates
-
Test compounds
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to the wells containing the compounds.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Read the fluorescence intensity on a plate reader.
-
Calculate the percent growth inhibition relative to untreated controls.
-
Plot the percent inhibition against the compound concentration to determine the EC50 value.
HepG2 Cytotoxicity Assay
This assay assesses the toxicity of compounds against a human cell line to determine selectivity.
Materials:
-
HepG2 cells (human liver carcinoma cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
96-well plates
-
Resazurin-based reagent (e.g., alamarBlue) or other viability indicator
-
Test compounds
Procedure:
-
Seed HepG2 cells in a 96-well plate at a defined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add the resazurin-based reagent to each well and incubate for a further 2-4 hours.
-
Measure the fluorescence or absorbance on a plate reader.
-
Calculate the percent viability relative to untreated control cells.
-
Plot the percent viability against the compound concentration to determine the CC50 value.
Mandatory Visualization
Caption: PfCLK3's role in mRNA splicing and its inhibition by TCMDC-135051.
Caption: A typical workflow for screening and identifying PfCLK3 inhibitors.
Comparison with Other Antimalarials
TCMDC-135051's mechanism of action is distinct from that of many currently used antimalarial drugs.
-
Chloroquine and Quinine: These drugs are thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite, leading to the accumulation of toxic heme.[8]
-
Artemisinin (B1665778) and its derivatives: The endoperoxide bridge in artemisinin is believed to interact with heme iron in the parasite, generating reactive oxygen species that damage parasite proteins and lipids.
-
Atovaquone-proguanil: Atovaquone inhibits the parasite's mitochondrial electron transport chain, while proguanil (B194036) inhibits dihydrofolate reductase, an enzyme involved in folate synthesis.[9]
-
Sulfadoxine-Pyrimethamine: This combination also targets the folate biosynthesis pathway, with sulfadoxine (B1681781) inhibiting dihydropteroate (B1496061) synthase and pyrimethamine (B1678524) inhibiting dihydrofolate reductase.
The novel mechanism of TCMDC-135051, targeting RNA splicing, makes it a promising candidate for overcoming resistance to existing antimalarial drugs. The development of covalent inhibitors based on the TCMDC-135051 scaffold, such as chloroacetamide 4, represents a further evolution of this therapeutic strategy, potentially offering improved potency and a longer duration of action.[7]
Conclusion
Independent verification efforts have solidified the understanding of TCMDC-135051's mechanism of action as a selective inhibitor of PfCLK3, a critical enzyme for parasite survival. The data presented in this guide demonstrate its potent and multi-stage antiplasmodial activity, coupled with a favorable selectivity profile. The unique mode of action, targeting RNA splicing, positions TCMDC-135051 and its derivatives as valuable tools for malaria research and promising leads in the development of next-generation antimalarial therapies that can combat drug resistance. The detailed experimental protocols provided herein should empower researchers to independently validate these findings and further explore the therapeutic potential of targeting PfCLK3.
References
- 1. Validation of the protein kinase PfCLK3 as a multi-stage cross species malarial drug target | bioRxiv [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HepG2 Hepatocarcinoma Apoptosis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. academicjournals.org [academicjournals.org]
- 9. Antimalarial Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of TCMDC-135051 Across Plasmodium Species: A Comprehensive Guide
FOR IMMEDIATE RELEASE
A detailed comparative analysis of the antiplasmodial activity of TCMDC-135051 reveals its potent, multi-stage efficacy against various Plasmodium species, positioning it as a promising candidate for next-generation antimalarial drugs. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance, supported by experimental data and detailed methodologies.
TCMDC-135051, a selective inhibitor of Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3), has demonstrated significant parasiticidal activity across different life cycle stages of the malaria parasite.[1][2][3] Its mechanism of action, which involves the disruption of essential RNA splicing processes, affects parasite survival in both the human host and the mosquito vector, suggesting potential for both treatment and transmission-blocking.[1][4][5]
Quantitative Analysis of TCMDC-135051 Activity
The following tables summarize the in vitro and in vivo activity of TCMDC-135051 against various Plasmodium species and their different life cycle stages.
Table 1: In Vitro Activity of TCMDC-135051 Against Plasmodium Species
| Plasmodium Species | Life Cycle Stage | Assay Type | Potency (EC50/IC50) | Reference |
| P. falciparum (3D7, Dd2, Pf2004) | Asexual Blood Stage | Parasite Viability | 180 nM - 323 nM (EC50) | [2][6][7] |
| P. falciparum (Pf2004) | Early & Late Stage Gametocytes | Gametocyte Viability | 800 nM - 910 nM (EC50) | [7] |
| P. falciparum | Exflagellation | Exflagellation Inhibition | 200 nM (EC50) | [7] |
| P. berghei | Asexual Blood Stage | Parasite Viability | N/A | [1] |
| P. berghei | Liver Stage (Sporozoites) | Liver Invasion & Development | 400 nM (EC50) | [7][8][9] |
| P. knowlesi | Asexual Blood Stage | Parasite Viability | N/A | [10] |
| P. vivax | Kinase Activity | Recombinant PvCLK3 Inhibition | 13 nM (IC50) | [8] |
| P. berghei | Kinase Activity | Recombinant PbCLK3 Inhibition | 33 nM (IC50) | [8] |
Table 2: In Vivo Activity of TCMDC-135051 in P. berghei-Infected Mouse Model
| Dosing Regimen | Route of Administration | Outcome | Reference |
| 50 mg/kg, twice daily for 5 days | Intraperitoneal | Near-complete clearance of parasites | [7][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Asexual Blood Stage Activity Assay (SYBR Green I)
This assay determines the 50% effective concentration (EC50) of a compound against the asexual blood stages of Plasmodium falciparum.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+) at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, 50 mg/liter hypoxanthine, 2 g/liter glucose, and 2 g/liter sodium bicarbonate. Cultures are incubated at 37°C in a gas mixture of 3% O₂, 5% CO₂, and 92% N₂.[11]
-
Assay Procedure:
-
Synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit are plated into 96-well plates containing serial dilutions of TCMDC-135051.
-
Plates are incubated for 72 hours under the conditions described above.
-
Following incubation, 100 µL of SYBR Green I lysis buffer (0.2 µL of SYBR Green I per mL of lysis buffer: 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) is added to each well.
-
Plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[6]
-
EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
-
In Vitro Gametocyte Activity Assay
This protocol assesses the effect of compounds on the viability of P. falciparum gametocytes.
-
Gametocyte Production: Gametocytogenesis is induced in P. falciparum cultures (e.g., Pf2004 strain). Mature stage V gametocytes are purified from the culture.
-
Assay Procedure:
-
Purified stage V gametocytes are plated into 384-well plates pre-dispensed with serial dilutions of TCMDC-135051.[12]
-
Plates are incubated for 48 hours at 37°C.[12]
-
Gametocyte viability is assessed using a suitable method, such as the parasite lactate (B86563) dehydrogenase (pLDH) assay or by monitoring the activation of female gametes.[13][14] For the latter, gametocytes are activated, followed by a 24-hour incubation at 26°C with a fluorescently labeled antibody against a female gamete surface protein (e.g., Pfs25).[12]
-
Fluorescence or colorimetric signal is quantified to determine the EC50 value.
-
In Vitro Liver Stage Activity Assay (P. berghei)
This assay evaluates the inhibitory effect of compounds on the development of Plasmodium liver stages.
-
Cell Culture and Infection: Human hepatoma cells (e.g., HepG2) are seeded in 96-well plates.[15] P. berghei sporozoites, freshly dissected from the salivary glands of infected Anopheles stephensi mosquitoes, are added to the hepatocyte cultures.[15][16]
-
Assay Procedure:
-
Hepatocyte cultures are pre-treated with serial dilutions of TCMDC-135051 for 18 hours before the addition of sporozoites.[15]
-
After infection, the cultures are incubated for an additional 48 hours in the presence of the compound.[15]
-
The viability of the exo-erythrocytic forms (EEFs) is quantified. For luciferase-expressing parasite lines, a bioluminescence substrate is added, and the resulting signal is measured.[15][17]
-
EC50 values are determined from the dose-response curves.
-
In Vivo Efficacy Study (P. berghei Mouse Model)
This protocol assesses the in vivo antimalarial activity of a compound in a rodent malaria model.
-
Infection and Treatment:
-
Swiss Webster mice are infected via intraperitoneal injection with 1x10³ P. berghei-infected erythrocytes.[18]
-
Two days post-infection, treatment with TCMDC-135051 (e.g., 50 mg/kg) or vehicle control is initiated. The compound is administered intraperitoneally twice daily for five consecutive days.[18]
-
-
Monitoring Parasitemia:
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.
-
For luciferase-expressing parasites, in vivo imaging can be performed. Mice are injected with D-luciferin, and bioluminescence is measured using an imaging system to quantify the parasite load.[18]
-
The reduction in parasitemia in the treated group compared to the vehicle control group is calculated to determine the in vivo efficacy.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of TCMDC-135051 and a typical experimental workflow.
Caption: Mechanism of action of TCMDC-135051 via inhibition of the PfCLK3 signaling pathway.
Caption: General experimental workflow for evaluating the antiplasmodial activity of TCMDC-135051.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PfCLK3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iddo.org [iddo.org]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. winzeler.ucsd.edu [winzeler.ucsd.edu]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pberghei.nl [pberghei.nl]
- 18. med.nyu.edu [med.nyu.edu]
Safety Operating Guide
Navigating the Safe Disposal of TCMDC-135051 Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of TCMDC-135051 hydrochloride, a potent protein kinase PfCLK3 inhibitor. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Understanding the Compound: Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the handling and storage requirements of this compound. This compound should be stored in a tightly sealed container in a dry and well-ventilated place. For optimal stability, it is recommended to store the compound at -20°C for short-term use and -80°C for long-term storage.
When handling this compound, appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, should be worn at all times. All handling should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many specialized research chemicals, requires a meticulous approach to waste management. The following steps provide a clear workflow for its proper disposal, from initial waste generation to final removal from the laboratory.
-
Waste Minimization: The first principle of responsible chemical management is to minimize waste generation. This can be achieved by accurately calculating the required amount of the compound for experiments and avoiding the preparation of excess solutions.
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. It should be collected in a designated and properly labeled hazardous waste container.
-
Container Selection: Use a chemically compatible and leak-proof container for collecting the waste. The container should be in good condition and have a secure screw-on cap.
-
Labeling: Clearly label the waste container with the full chemical name, "this compound," and the appropriate hazard symbols. The date of waste accumulation should also be clearly marked.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste. Never dispose of this compound down the drain or in the regular trash.[1][2]
-
Decontamination of Empty Containers: Any container that has held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough decontamination, the container can be disposed of as non-hazardous waste, in accordance with institutional policies.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative information related to the handling and disposal of this compound.
| Parameter | Value | Source |
| Short-term Storage Temperature | -20°C | Medchemexpress SDS |
| Long-term Storage Temperature | -80°C | Medchemexpress SDS |
| Recommended pH for Neutralization (General Guidance) | 6.0 - 8.0 | General Chemical Disposal Guidelines |
Experimental Protocols Cited
The disposal procedures outlined in this guide are based on standard laboratory chemical waste management protocols and information derived from the Safety Data Sheet for this compound. No specific experimental protocols for the degradation or neutralization of this compound are publicly available. Therefore, the recommended disposal method is through a licensed hazardous waste management company.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical steps from chemical use to final disposal.
By adhering to these structured procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
